Product packaging for 2-Tolperisone Hydrochloride(Cat. No.:)

2-Tolperisone Hydrochloride

Cat. No.: B15288707
M. Wt: 281.82 g/mol
InChI Key: MIOHYDSPZNIQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Tolperisone Hydrochloride is a piperidine derivative acting as a centrally acting muscle relaxant, extensively studied for its potential in managing spasticity and related pain . Its primary research value lies in its unique dual mechanism of action: it blocks voltage-gated sodium and calcium channels, leading to a stabilization of nerve membranes and subsequent inhibition of pathologically elevated mono- and polysynaptic reflexes in the spinal cord and brainstem . This mechanism is of significant interest for neurological and muscular research, particularly because it mediates muscle relaxation without the significant sedative effects commonly associated with other centrally acting agents . Research indicates potential applications in studies related to conditions such as spasticity resulting from stroke, multiple sclerosis, spinal cord injuries, and acute low back pain with muscle spasms . Clinical comparative studies have shown that tolperisone can significantly improve parameters such as finger-to-floor distance and pain scores, demonstrating efficacy comparable to or greater than other muscle relaxants . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use. Researchers can rely on it for in-depth pharmacological investigation into neuromuscular function and pathologically elevated muscle tone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO B15288707 2-Tolperisone Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H

InChI Key

MIOHYDSPZNIQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of 2-Tolperisone Hydrochloride on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that demonstrates a unique pharmacological profile, distinguishing it from other agents in its class. Its primary mechanism of action involves the state-dependent blockade of voltage-gated sodium and calcium channels within the central nervous system, leading to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's effects on the CNS. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Tolperisone, a piperidine derivative, has been utilized for its muscle relaxant properties for several decades.[1] The specific isomer, 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride (this compound), acts primarily on the central nervous system to alleviate pathologically increased muscle tone and spasticity.[2][3] Unlike many other centrally acting muscle relaxants, tolperisone exhibits a favorable side-effect profile, notably a lack of significant sedation or cognitive impairment. This is attributed to its targeted mechanism of action on ion channels rather than broad interactions with major neurotransmitter systems. This document serves as a technical guide to the core mechanism of action of this compound on the central nervous system.

Molecular Mechanism of Action

The primary molecular targets of this compound in the central nervous system are voltage-gated ion channels, specifically sodium (Nav) and calcium (Cav) channels.[2][3][4]

Blockade of Voltage-Gated Sodium Channels (Nav)

This compound is a potent blocker of voltage-gated sodium channels. This action is considered a cornerstone of its therapeutic effect, as it directly reduces the excitability of neuronal membranes. The blockade is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated state, which are more prevalent during high-frequency neuronal firing characteristic of spastic conditions.

This inhibition of Nav channels leads to a decrease in the amplitude of action potentials and a reduction in the firing rate of neurons, particularly in the reticular formation and spinal cord.[2]

Inhibition of Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, this compound also inhibits voltage-gated calcium channels, with a notable effect on N-type (Cav2.2) channels.[3] These channels are crucial for neurotransmitter release at presynaptic terminals. By blocking Cav channels, tolperisone reduces the influx of calcium into the presynaptic neuron, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This presynaptic inhibition further contributes to the overall reduction of neuronal hyperexcitability and the dampening of spinal reflexes.[2] The inhibitory action on calcium channels generally occurs at higher concentrations compared to its effect on sodium channels.[1]

Signaling Pathway

The concerted action of this compound on voltage-gated sodium and calcium channels results in a multifaceted inhibition of neuronal signaling, primarily at the level of the spinal cord and brainstem.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Nav Voltage-Gated Na+ Channels ActionPotential->Nav Depolarization Cav Voltage-Gated Ca2+ Channels Nav->Cav Depolarization VesicleRelease Neurotransmitter Release (Glutamate) Cav->VesicleRelease Ca2+ Influx EPSP Excitatory Postsynaptic Potential (EPSP) VesicleRelease->EPSP Binds to Receptors MuscleContraction Muscle Contraction EPSP->MuscleContraction Initiates Action Potential Tolperisone 2-Tolperisone Hydrochloride Tolperisone->Nav Blocks Tolperisone->Cav Inhibits

Caption: Signaling pathway of this compound at the synapse.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on various voltage-gated sodium channel isoforms.

Table 1: Inhibitory Concentration (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

Channel IsoformIC50 (µM)
Nav1.268
Nav1.3802
Nav1.4Not specified
Nav1.5Not specified
Nav1.6Not specified
Nav1.7Not specified
Nav1.849

Data extracted from Hofer et al., 2006.[1]

Table 2: Effect of Tolperisone on Spinal Reflexes

Experimental ModelTolperisone ConcentrationObserved Effect
Isolated hemisected spinal cord of 6-day-old rats50-400 µMDose-dependent depression of ventral root potential
In vivo spinal rats10 mg/kg i.v.Depression of ventral root reflexes and excitability of motoneurons

Data from Kocsis et al., 2005.[2]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to determine the effect of this compound on specific isoforms of voltage-gated ion channels expressed heterologously.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific voltage-gated sodium or calcium channel subunit of interest. Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.

    • Two microelectrodes, filled with KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped at a holding potential (e.g., -90 mV).

    • Depolarizing voltage steps are applied to elicit ionic currents through the expressed channels.

  • Drug Application: this compound is dissolved in the perfusion solution and applied to the oocyte at various concentrations.

  • Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Harvesting cRNA cRNA Injection (Channel Subunit) Oocyte->cRNA Incubation Incubation (2-7 days) cRNA->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC DrugApp Tolperisone Application TEVC->DrugApp DataAcq Data Acquisition (Current Measurement) DrugApp->DataAcq DoseResponse Dose-Response Curve Generation DataAcq->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Inhibition of Spinal Reflexes in Isolated Rat Spinal Cord

This ex vivo protocol assesses the effect of this compound on the excitability of spinal cord circuits.

Methodology:

  • Spinal Cord Isolation: Neonatal rats (e.g., 6 days old) are anesthetized and decapitated. The spinal cord is rapidly dissected and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

  • Preparation: The spinal cord is hemisected longitudinally. A single hemicord is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Stimulation and Recording:

    • A dorsal root is stimulated using a suction electrode.

    • The corresponding ventral root potential is recorded using another suction electrode. This potential represents the integrated synaptic response of motoneurons to the afferent input.

  • Drug Application: this compound is added to the perfusing aCSF at various concentrations.

  • Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the ventral root potential is measured before and after drug application. The degree of inhibition is quantified to assess the drug's effect on spinal reflex pathways.

Conclusion

The core mechanism of action of this compound in the central nervous system is the dual blockade of voltage-gated sodium and calcium channels. This targeted ion channel modulation leads to a reduction in neuronal excitability and presynaptic neurotransmitter release, ultimately resulting in the inhibition of spinal reflexes and muscle relaxation. This specific mechanism, devoid of significant interaction with major neurotransmitter receptors, underpins its efficacy as a muscle relaxant with a favorable safety profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive foundation for further investigation and development of this compound and related compounds.

References

Chemical structure and properties of 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Tolperisone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, an isomer of the centrally acting muscle relaxant, Tolperisone. Due to the limited specific data on the 2-isomer, this document synthesizes available information and leverages data from the well-characterized 4-isomer (Tolperisone) to present a complete profile covering its chemical structure, properties, and pharmacological actions.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-Tolperisone, a positional isomer of the more common 4-Tolperisone.[1] It is classified as an aromatic ketone and a piperidine derivative.[2][3][4] The primary structural difference lies in the position of the methyl group on the phenyl ring.

Chemical Name: 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone, hydrochloride[5] Synonyms: 1-Propanone, 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-, hydrochloride (1:1)[5]

The tables below summarize the key chemical and physical properties of this compound and its related, better-studied isomer, Tolperisone Hydrochloride.

Table 1: Chemical Identifiers and Formula
PropertyThis compoundTolperisone Hydrochloride (4-isomer)
CAS Number 91625-73-9[5]3644-61-9[4][6][7][8][9]
Molecular Formula C₁₆H₂₃NO · HCl (or C₁₆H₂₄ClNO)[5]C₁₆H₂₃NO · HCl (or C₁₆H₂₄ClNO)[4][6][7][8]
Molecular Weight 281.82 g/mol [5]281.82 g/mol [4][6][7][8][9]
IUPAC Name 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride[6][7]
Canonical SMILES CC(CN1CCCCC1)C(=O)c1ccccc1C.Cl[5]CC(CN1CCCCC1)C(=O)C1=CC=C(C)C=C1.Cl[7][10][11]
InChI Key MIOHYDSPZNIQNZ-UHFFFAOYSA-N[5]ZBUVYROEHQQAKL-UHFFFAOYSA-N[4][7]
Table 2: Physicochemical Properties
PropertyValue (for Tolperisone Hydrochloride)
Appearance White to off-white crystalline solid[4][12]
Melting Point 181-183°C[4]
Water Solubility >20 mg/mL[4], 51 mg/mL (180.97 mM)[11]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[8]
Solubility in DMSO 10 mg/mL[8], 55 mg/mL (195.16 mM)[11], 56 mg/mL (198.7 mM)[9][13]
Solubility in Ethanol 20 mg/mL[8], 52 mg/mL (184.51 mM)[11], 56 mg/mL (198.7 mM)[9]
pKa (Strongest Basic) 8.78 (Predicted)[7]
logP 3.75 (Predicted)[7]
UV/Vis Absorbance (λmax) 257 nm[8], 260 nm[2]

Mechanism of Action and Pharmacology

While direct pharmacological studies on 2-Tolperisone are not widely available, the mechanism of action is expected to be similar to that of Tolperisone. Tolperisone is a centrally acting muscle relaxant that achieves its effects without significant sedative side effects.[3][14] Its primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[14][15][16][17]

Core Mechanisms:

  • Voltage-Gated Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, stabilizing neuronal membranes and reducing the frequency and amplitude of action potentials.[15][18][19] This action is considered a major component of its therapeutic effect.[17]

  • Voltage-Gated Calcium Channel Blockade: The compound also blocks N-type voltage-gated calcium channels.[16][20] This presynaptically inhibits the release of neurotransmitters from primary afferent nerve endings in the spinal cord.[17]

  • Inhibition of Spinal Reflexes: By acting on the spinal cord and brainstem, Tolperisone inhibits both mono- and polysynaptic reflex pathways that contribute to increased muscle tone.[15][16][18]

This dual blockade of ion channels ultimately dampens neuronal excitability and interrupts the nerve signals that lead to muscle spasticity and pain.[15]

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation NaV Voltage-Gated Na+ Channel AP->NaV Opens CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarization Opens Vesicle Neurotransmitter Vesicle (e.g., Glutamate) CaV->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Receptor Activation Release->Receptor Binds to MuscleSpasm Muscle Contraction / Spasticity Receptor->MuscleSpasm Leads to Tolperisone 2-Tolperisone HCl Tolperisone->NaV Blocks Tolperisone->CaV Blocks

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for 2-Tolperisone are not published. However, standard analytical methods used for Tolperisone can be readily adapted. A representative protocol for purity and assay determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described below.

Protocol: RP-HPLC Method for Assay of this compound

This protocol is based on established methods for Tolperisone analysis.[21]

1. Objective: To determine the purity and concentration of this compound in a bulk drug substance or pharmaceutical formulation.

2. Materials and Instrumentation:

  • Instrument: HPLC system with a UV detector (e.g., Agilent 1120 series or Shimadzu LC_10_AT).[21]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

  • Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Purified water.

  • Mobile Phase: A mixture of Acetonitrile and water (pH adjusted to 3.0 with Orthophosphoric acid) in a 60:40 v/v ratio.

  • Diluent: Mobile phase or Methanol.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[21]

  • Detection Wavelength: 260 nm.[2][22]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Procedure:

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution (e.g., 100 µg/mL). Prepare a series of working standards (e.g., 5-60 µg/mL) by further diluting the stock solution.

  • Sample Solution Preparation: For bulk powder, prepare a solution of known concentration similar to the standard (e.g., 20 µg/mL). For tablets, weigh and crush no fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, add diluent, sonicate for 20 minutes to dissolve, and dilute to volume. Filter the solution through a 0.2 µm nylon membrane filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tolperisone is typically around 4 minutes under these conditions.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the reference standard.

5. Validation Parameters (as per ICH guidelines):

  • Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte peak.

  • Linearity: Establish a linear relationship between concentration and peak area over the specified range (e.g., 5-60 µg/mL).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should be less than 2%.[21]

  • Accuracy: Determine by recovery studies, spiking a placebo with known amounts of the drug. Recoveries should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrument sensitivity. For Tolperisone, reported LOD and LOQ are approximately 0.16 µg/mL and 0.51 µg/mL, respectively.[21]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard & Sample B Dissolve in Diluent (e.g., Methanol) A->B C Sonicate to Ensure Complete Dissolution B->C D Dilute to Final Concentration C->D E Filter Sample Solution (0.2 µm filter) D->E For Sample Only G Inject Standard & Sample Solutions (20 µL) E->G F Set Chromatographic Conditions (Mobile Phase, Flow Rate, λ) F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve (from Standards) I->J K Calculate Sample Concentration & Purity I->K J->K L Report Final Results K->L

Caption: General workflow for RP-HPLC analysis of 2-Tolperisone HCl.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-Tolperisone Hydrochloride, a centrally acting muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes.

Synthesis of this compound

The primary route for the synthesis of 2-Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, is through the Mannich reaction. This reaction involves the aminoalkylation of a C-H acidic compound, in this case, p-methyl propiophenone, with formaldehyde and a secondary amine, piperidine. The resulting base is then converted to its hydrochloride salt.

Synthesis via Mannich Reaction

A common and established method for synthesizing Tolperisone is the Mannich reaction.[1] This process typically involves the reaction of p-methyl propiophenone, piperidine hydrochloride, and a source of formaldehyde.

Experimental Protocol:

  • Preparation of Piperidine Hydrochloride: In a reaction vessel, combine 19.5 kg of ethanol and 30 kg of piperidine. Cool the mixture to 24°C. While stirring at 60 rpm, slowly add 36 kg of a 30.0% (w/w) hydrochloric acid solution in ethanol. Continue stirring for 20 minutes after the addition is complete.[2]

  • Mannich Reaction: To the reaction mixture, add 72 kg of a 36.5% (w/w) formaldehyde solution and 54 kg of p-methyl propiophenone. Heat the mixture to reflux and maintain for 16 hours.[2]

  • Work-up and Isolation of Tolperisone Base: After the reaction is complete, perform a distillation at atmospheric pressure until the internal temperature reaches 105°C. Cool the reaction kettle to 40°C and add 210 kg of purified water, stirring for 40 minutes.[2] Extract the aqueous layer with an organic solvent.

  • Formation of Hydrochloride Salt: The crude Tolperisone base is dissolved in a suitable solvent like acetone. An ethanol solution of hydrochloric acid is then added dropwise with stirring, controlling the temperature around 32°C, until the pH of the solution reaches 3.0.[2]

Key Reaction Parameters:

ParameterValueReference
Molar Ratio (p-methyl propiophenone:piperidine:formaldehyde)Varies by specific patent[2]
Reaction TemperatureReflux[2]
Reaction Time16 hours[2]
pH for Salt Formation3.0 - 3.2[2]
Alternative Single-Step Synthesis

An alternative, more cost-effective synthesis on an industrial scale involves the reaction of 4-methylpropiophenone with piperidine hydrochloride and 1,2-dioxolane, which acts as both a reactant and a solvent, in the presence of an acid catalyst.[1][3][4] This method is advantageous due to its high yield and direct isolation of the crude product.[3][4]

Experimental Protocol:

  • In a reaction vessel under a nitrogen atmosphere, heat 75 kg of piperidine hydrochloride, 105 kg of 4-methylpropiophenone, 180 kg of 1,3-dioxolane, and 12 kg of hydrochloric acid to 90°C for 7 to 20 hours.[1]

  • Add 500 kg of ethyl acetate and 440 kg of methyl tert-butyl ether (MTBE) at a temperature between 40-80°C to form a suspension of the product.[1]

  • Isolate the solid product by filtration.[1]

Synthesis Pathway Visualization

Synthesis_Pathway pMP p-Methyl Propiophenone Mannich_Reaction Mannich Reaction pMP->Mannich_Reaction Piperidine Piperidine Piperidine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Tolperisone_Base 2-Tolperisone Base Mannich_Reaction->Tolperisone_Base Reflux, 16h Salt_Formation Salt Formation Tolperisone_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Tolperisone_HCl This compound Salt_Formation->Tolperisone_HCl Acetone/Ethanol

Caption: Mannich reaction synthesis of this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and other impurities to meet pharmaceutical standards. The primary methods employed are recrystallization and treatment with activated carbon.

Recrystallization

Recrystallization is a widely used technique to purify the crude product.

Experimental Protocol:

  • Dissolve the crude this compound (e.g., 80g) in absolute ethanol (e.g., 120g) by heating to reflux (85-95°C) until the solution is clear.[5]

  • Perform a hot filtration to remove any insoluble impurities.[5]

  • Allow the filtrate to cool slowly to 25-35°C to induce crystallization. Maintain this temperature for at least 2 hours to ensure complete crystallization.[5]

  • Separate the crystals from the mother liquor via solid-liquid separation (e.g., filtration or centrifugation).[5]

  • Wash the crystals with an acidic solution, such as a solution containing 1-7% (v/v) hydrochloric acid, to remove residual impurities.[4]

  • Dry the purified crystals. A typical procedure involves forced air drying at 98-102°C for 6-8 hours.[2] The final product is then often crushed and sieved.[2]

Decolorization with Activated Carbon

To remove colored impurities, the crude product solution can be treated with activated carbon.

Experimental Protocol:

  • To the solution of crude this compound in a suitable solvent (e.g., acetone), add activated carbon (e.g., 1 kg for a 70 kg batch of the crude product).[2]

  • Heat the mixture to reflux for 30 minutes for decolorization.[2]

  • Filter the hot solution to remove the activated carbon.[2]

  • The clarified filtrate can then proceed to the crystallization step.[2]

Purification Workflow

Purification_Workflow Crude_Product Crude 2-Tolperisone HCl Dissolution Dissolution in Ethanol Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no carbon treatment Activated_Carbon->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Solid_Liquid_Separation Solid-Liquid Separation Crystallization->Solid_Liquid_Separation Washing Washing with Acidic Solution Solid_Liquid_Separation->Washing Drying Drying Washing->Drying Pure_Product High-Purity 2-Tolperisone HCl Drying->Pure_Product

Caption: Purification workflow for this compound.

Impurity Profile and Analytical Methods

The purity of this compound is critical for its safety and efficacy. Several impurities can arise from the synthesis process or degradation.

Common Impurities:

  • Piperidine hydrochloride: An unreacted starting material.[3][4]

  • 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (4-MMPPO): A common process-related impurity.[3][4]

  • Positional Isomers (2-tolperisone and 3-tolperisone hydrochloride): Impurities arising from the use of impure starting materials or side reactions.[3][4]

  • 4-methylpropiophenone: An unreacted starting material.[3][4]

  • Hydroxymethyl Tolperisone Hydrochloride: A potential metabolite or degradation product.[]

  • Carboxy Tolperisone Hydrochloride: Another potential metabolite or degradation product.[]

Analytical Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying its impurities.

Typical HPLC Method Parameters:

ParameterDescriptionReference
Column C18 stationary phase (e.g., ODS)[7]
Mobile Phase A mixture of a buffer (e.g., phosphate or citrate) and an organic modifier (e.g., acetonitrile or methanol). The pH is often acidic.[7][8]
Flow Rate Typically 1.0 mL/min[7]
Detection UV detection at approximately 254 nm or 260 nm[7][9]
Column Temperature Often maintained at around 40°C[7]

Quantitative Data from Purity Analysis:

AnalyteLinearity Range (µg/mL)Accuracy (%)RSD (%)Reference
Tolperisone Hydrochloride0.5 - 3.5--
4-MMP Impurity0.2 - 1.499.390.32
Vinyl Ketone Impurity0.5 - 3.599.380.32
2-Methylhydroxy Impurity0.5 - 3.5100.220.47

A validated HPLC method should be capable of detecting impurities at very low levels, often in the parts per million (ppm) range, to ensure the quality of the final drug substance.[3][4] For instance, methods have been developed to detect 4-MMPPO at levels below 1.5 ppm.[3]

Conclusion

The synthesis of this compound is well-established, primarily through the Mannich reaction, with alternative single-step processes offering industrial advantages. Effective purification through recrystallization and activated carbon treatment is essential to achieve the high purity required for pharmaceutical applications. Robust analytical methods, particularly HPLC, are indispensable for controlling the impurity profile and ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of these critical aspects for professionals in the field of drug development and manufacturing.

References

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Bioavailability of 2-Tolperisone Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the available scientific literature on the pharmacokinetics and bioavailability of 2-Tolperisone Hydrochloride in key animal models. While comprehensive data remains somewhat elusive in publicly accessible domains, this document collates foundational studies to provide a core understanding for researchers and drug development professionals. The information herein is intended to guide further preclinical investigation and aid in the interpretation of existing data.

Executive Summary

This compound, a centrally acting muscle relaxant, has been the subject of various pharmacodynamic and toxicological studies in animal models, including rats, mice, and dogs. However, detailed pharmacokinetic and bioavailability data in these species are not extensively published. The available research points towards a stereoselective disposition following intravenous administration in rats, with interconversion between its enantiomers. While oral toxicity studies in rats and dogs imply systemic absorption, specific parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability are not well-documented in the reviewed literature. This guide presents the available data, outlines relevant experimental methodologies derived from related studies, and provides a framework for future preclinical pharmacokinetic assessments of this compound.

Pharmacokinetic Data in Animal Models

The quantitative pharmacokinetic data for this compound in animal models is sparse in the public domain. The following tables summarize the available information.

Table 1: Intravenous Pharmacokinetics of Tolperisone Enantiomers in Rats

ParameterValueSpeciesDoseRouteSource
Observation Plasma concentrations of l-tolperisone were significantly higher than d-tolperisone at 5, 15, and 30 minutes post-dose. Mutual chiral inversion was observed.Rat10 mg/kgIntravenous (bolus)(Yokoyama et al., 1992)

Note: Specific quantitative parameters such as AUC, Clearance (CL), and Volume of Distribution (Vd) were not available in the abstract.

Table 2: Oral Administration Studies of Tolperisone in Animal Models (Pharmacokinetic Parameters Not Specified)

SpeciesDoseStudy TypeObservationSource
Rat50 mg/kg/day (6 months)Chronic ToxicityNo clinical or biological toxicity noted, implying systemic exposure.
Dog80 mg/kg/day (6 months)Chronic ToxicityNo clinical or biological toxicity noted, implying systemic exposure.
Rat, Mouse10 mg/kgPharmacodynamicsDepression of muscle tone.

Note: The above studies did not report pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability).

Experimental Protocols

Animal Models and Housing
  • Species: Male/Female Sprague-Dawley rats (200-250 g) or Beagle dogs (8-12 kg).

  • Housing: Animals should be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. Animals should be fasted overnight before oral administration.

Dosing and Administration
  • Intravenous (IV) Administration: this compound should be dissolved in a suitable vehicle (e.g., saline, PEG400/water). The solution is administered as a bolus injection via a cannulated tail vein (rats) or cephalic vein (dogs).

  • Oral (PO) Administration: The compound can be administered as a solution or suspension in a vehicle like 0.5% methylcellulose via oral gavage.

Blood Sampling

A typical blood sampling schedule for a pharmacokinetic study is outlined below. The exact time points may be adjusted based on the expected absorption and elimination rates of the compound.

G cluster_iv Intravenous Dosing cluster_po Oral Dosing cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis iv_dose IV Bolus Dose iv_pre Pre-dose iv_t1 5 min iv_t2 15 min iv_t3 30 min iv_t4 1 h iv_t5 2 h process Blood Collection (e.g., ~100-200 µL per time point) iv_t6 4 h iv_t7 8 h iv_t8 24 h po_dose Oral Gavage Dose po_pre Pre-dose po_t1 15 min po_t2 30 min po_t3 1 h po_t4 2 h po_t5 4 h po_t6 8 h po_t7 24 h centrifuge Centrifuge to separate plasma process->centrifuge store Store plasma at -80°C centrifuge->store extraction Plasma sample extraction (e.g., LLE or SPE) store->extraction lcms LC-MS/MS or HPLC-UV Quantification extraction->lcms pk_params Calculate PK Parameters: Cmax, Tmax, AUC, t1/2, CL, Vd, F% lcms->pk_params

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

Validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for the accurate quantification of this compound in plasma.

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or a mixture of dichloromethane and methyl tert-butyl ether, or solid-phase extraction (SPE) can be employed to isolate the drug from the plasma matrix.

  • Chromatography: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

  • Detection: UV detection at approximately 261 nm or mass spectrometry in multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Metabolism and Excretion

The metabolism of tolperisone has primarily been investigated in human liver microsomes, which indicates that the drug undergoes extensive metabolism. The primary metabolic pathways are thought to be hydroxylation and carbonyl reduction. The cytochrome P450 enzymes, particularly CYP2D6, play a significant role in its metabolism.

In vivo metabolism and excretion studies in animal models are not well-detailed in the available literature. A general approach to investigate this would involve:

  • Radiolabeled Compound: Administration of radiolabeled this compound to rats.

  • Sample Collection: Collection of urine, feces, and bile over a specified period (e.g., 72 hours).

  • Analysis: Quantification of total radioactivity in each matrix to determine the routes and rates of excretion. Metabolite profiling of plasma, urine, and feces using LC-MS/MS to identify the major metabolic products.

G Tolperisone Tolperisone Hydroxylation Hydroxylation (e.g., on the tolyl group) Tolperisone->Hydroxylation CarbonylReduction Carbonyl Reduction Tolperisone->CarbonylReduction PhaseII Phase II Conjugation (e.g., Glucuronidation) Hydroxylation->PhaseII CarbonylReduction->PhaseII CYP2D6 CYP2D6 CYP2D6->Hydroxylation OtherCYPs Other CYPs (e.g., CYP2C19, CYP1A2) OtherCYPs->Hydroxylation Excretion Renal and/or Biliary Excretion PhaseII->Excretion

Caption: Postulated metabolic pathways of Tolperisone.

Discussion and Future Directions

The currently available data on the pharmacokinetics and bioavailability of this compound in animal models is insufficient to form a complete picture for drug development purposes. The study by Yokoyama et al. (1992) provides a starting point for understanding the intravenous disposition in rats, but comprehensive oral pharmacokinetic data is critically lacking.

For drug development professionals, it is imperative to conduct dedicated pharmacokinetic studies in at least one rodent (e.g., rat) and one non-rodent (e.g., dog) species. These studies should be designed to determine key parameters including clearance, volume of distribution, elimination half-life, Cmax, Tmax, AUC, and absolute oral bioavailability.

Understanding the metabolic pathways in these preclinical species and comparing them to human metabolism is also crucial for assessing the translatability of the animal models. Given the extensive metabolism of tolperisone in humans, a significant first-pass effect is likely in animal models as well, which would impact oral bioavailability.

An In-depth Technical Guide to the Discovery, History, and Isomeric Profile of Tolperisone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tolperisone is a centrally acting skeletal muscle relaxant that has been in clinical use for several decades, valued for its efficacy in treating spasticity and muscle spasms without the significant sedative effects common to other drugs in its class. First synthesized in 1956 at Gedeon Richter Pharmaceutical Works in Hungary, its development marked a significant step forward in managing neuromuscular conditions.[1] This guide provides a comprehensive overview of Tolperisone's history, its complex isomerism, mechanism of action, and key experimental findings. It details the methodologies of pivotal studies that elucidated its function and summarizes quantitative clinical data on its efficacy and safety. The document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound.

Discovery and History

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one, was first synthesized in 1956 as part of a research program at Gedeon Richter in Hungary.[1] The initial pharmacological evaluation, published in 1958, highlighted its central anti-nicotine action without accompanying parasympatholytic activity.[1] Marketed under trade names such as Mydocalm and Mydeton, Tolperisone was introduced into clinical practice in the 1960s and has since been authorized in numerous European and Asian countries for treating pathologically increased muscle tone and spasticity.[2][3][4]

Its long history of use has been marked by ongoing research to refine its therapeutic indications and safety profile. In 2012, the European Medicines Agency (EMA) reviewed its benefits and risks, concluding that oral Tolperisone should be restricted to the treatment of post-stroke spasticity in adults due to reports of hypersensitivity reactions.[2] In the United States, Tolperisone is a clinical-development stage, non-opioid therapeutic for acute, painful muscle spasms of the back, with a new drug substance manufacturing process designed to create an ultrapure formulation.[5][6]

Chemical Structure and Isomerism

Tolperisone is an aryl alkyl β-aminoketone characterized by an asymmetric carbon atom alpha to the carbonyl group, which gives rise to stereoisomerism.[1][7] The molecule's structure and its various isomers are central to its pharmacological profile.

Tolperisone Racemate

The clinically administered form of Tolperisone is a racemic mixture, containing equal amounts of its two enantiomers.[8] Several structural analogs, which share a similar mechanism of action, have also been developed, including Eperisone, Lanperisone, and the organosilicon compound Silperisone.[8][9]

Enantiomers

Tolperisone exists as two enantiomers due to its chiral center:

  • Dextrorotatory (+)-Tolperisone: This isomer is reported to possess the predominant skeletal muscle relaxant activity.[8]

  • Levorotatory (-)-Tolperisone: This isomer is noted for its ability to relax bronchial and vascular smooth muscle.[8]

While early reports suggested the dextrorotatory enantiomer was more effective, detailed analyses comparing the two have been limited.[1] The separation of these enantiomers for analytical and preparative purposes is achieved via chiral high-performance liquid chromatography (HPLC).[10]

Positional Isomers and Analogs

During synthesis, positional isomers can be formed as impurities. These include 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone (2-tolperisone) and 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone (3-tolperisone).[7] Modern synthesis methods aim to significantly reduce the content of these isomers.[11]

Tolperisone belongs to a class of related compounds that share a core structure and mechanism.

  • Eperisone: Structurally similar, with a p-ethylphenyl group instead of Tolperisone's p-methylphenyl group. It also relaxes skeletal and vascular smooth muscles.[10][12][13]

  • Lanperisone: A centrally acting muscle relaxant with a longer-lasting action compared to Tolperisone, suggesting slower metabolism.

  • Silperisone: An organosilicon analog with a similar profile to Tolperisone but with a longer elimination half-life in humans (12-16 hours).[9]

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) Tolperisone Tolperisone Na_Channel Voltage-Gated Na+ Channel Tolperisone->Na_Channel BLOCKS Ca_Channel Voltage-Gated Ca2+ Channel Tolperisone->Ca_Channel BLOCKS Na_Channel->Ca_Channel Depolarization leads to opening of Vesicle Synaptic Vesicle (contains Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers Release Glutamate Release Vesicle->Release fusion and Receptor Glutamate Receptors Release->Receptor binds to EPSP Excitatory Post-Synaptic Potential (EPSP) Reduced Receptor->EPSP leads to Spasticity Reduced Neuronal Excitability & Muscle Spasticity EPSP->Spasticity results in Chiral_HPLC_Workflow cluster_prep 1. Sample & System Preparation cluster_separation 2. Injection & Separation cluster_detection 3. Detection & Analysis A Prepare Mobile Phase (e.g., Acetonitrile / Buffer) C Equilibrate Chiral HPLC Column A->C B Dissolve Racemic Tolperisone Sample D Inject Sample into HPLC System E Mobile Phase Carries Sample to Column D->E F Differential Interaction of Enantiomers with Chiral Stationary Phase E->F G Enantiomers Elute at Different Times F->G H UV Detector Measures Absorbance Over Time I Generate Chromatogram with Two Separated Peaks H->I J Quantify Each Enantiomer I->J

References

Molecular Targets of 2-Tolperisone Hydrochloride in Neuronal Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant utilized for the treatment of spasticity and muscle hypertonia.[1] Its efficacy is attributed to a multi-target mechanism of action within the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the molecular targets of this compound, with a focus on its interactions with voltage-gated ion channels and nicotinic acetylcholine receptors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of the primary signaling pathway and a representative experimental workflow are included to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuromuscular pharmacology and therapeutics.

Introduction

Tolperisone and its 2-methyl derivative, 2-Tolperisone, are piperidine compounds that have been in clinical use for decades as centrally acting muscle relaxants.[2] A key advantage of tolperisone-type drugs is their favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[3][4] This is attributed to its specific molecular interactions within neuronal pathways that govern muscle tone and nociception. This guide will elucidate the primary molecular targets of this compound and the experimental evidence that defines its pharmacological profile.

Primary Molecular Targets

The therapeutic effects of this compound are primarily mediated through its interaction with voltage-gated ion channels and, to a lesser extent, nicotinic acetylcholine receptors.

Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for tolperisone and its analogs is the blockade of voltage-gated sodium channels.[2][5] This action is similar to that of local anesthetics like lidocaine, and molecular modeling studies suggest that tolperisone may bind to the local anesthetic receptor site on these channels.[2] By inhibiting VGSCs, this compound reduces neuronal excitability and dampens the transmission of nerve impulses that lead to muscle spasms.[5]

Tolperisone exhibits a state-dependent block of VGSCs, with a higher affinity for the inactivated state of the channel. This results in a more pronounced effect on rapidly firing neurons, such as those involved in pathological hyperexcitability. The drug has been shown to inhibit several isoforms of VGSCs, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are associated with pain signaling.[6] This broad-spectrum inhibition of VGSCs contributes to both its muscle relaxant and analgesic properties.

Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on VGSCs, this compound also inhibits voltage-gated calcium channels, particularly N-type (Cav2.2) channels.[6] This action generally occurs at higher concentrations compared to its effects on sodium channels.[2] The blockade of N-type calcium channels is significant as these channels are primarily located at presynaptic nerve terminals and are crucial for neurotransmitter release.[4] By inhibiting calcium influx, this compound reduces the release of excitatory neurotransmitters, such as glutamate, from primary afferent nerve endings.[4] This presynaptic inhibition contributes to the attenuation of spinal reflexes and the overall muscle relaxant effect.[3][4]

Nicotinic Acetylcholine Receptors (nAChRs)

Early pharmacological studies indicated that tolperisone possesses anti-nicotinic action.[6] More recent research has shown that tolperisone can inhibit nicotinic acetylcholine receptor binding in rat cortical synaptosomal preparations.[6] Nicotinic receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in synaptic transmission.[7][8] The inhibitory effect of tolperisone on nAChRs is less potent than its action on VGSCs but may contribute to its overall pharmacological profile by modulating cholinergic signaling pathways.[6]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the interaction of tolperisone with its molecular targets.

Molecular TargetAssay TypeKey Finding (IC50)Reference
Nicotinic Acetylcholine Receptors[3H]BTX Binding Inhibition40.9 ± 2.5 µM[6]
Voltage-Gated Sodium ChannelsElectrophysiology (Dorsal Root Ganglion Cells)Apparent Dissociation Constant (Kd) ~60 µM[2]
Voltage-Gated Potassium ChannelsElectrophysiology (Dorsal Root Ganglion Cells)Apparent Dissociation Constant (Kd) ~320 µM[2]

Signaling Pathway and Mechanism of Action

The concerted action of this compound on its molecular targets results in a significant reduction in neuronal hyperexcitability and muscle spasticity. The primary mechanism involves the inhibition of spinal reflexes.

G drug 2-Tolperisone Hydrochloride vgsc Voltage-Gated Na+ Channel drug->vgsc Inhibits vgcc Voltage-Gated Ca2+ Channel (N-type) drug->vgcc Inhibits ap Action Potential vgsc->ap Propagation release Neurotransmitter Release vgcc->release Triggers ap->vgsc Activates ap->vgcc Activates vesicle Glutamate Vesicle receptor Glutamate Receptor release->receptor Activates epsp Excitatory Postsynaptic Potential (EPSP) receptor->epsp Generates muscle_contraction Muscle Contraction epsp->muscle_contraction Leads to

Figure 1: Mechanism of Action of this compound at the Synapse.

As illustrated in Figure 1, this compound acts on presynaptic terminals to inhibit voltage-gated sodium and calcium channels. This leads to a reduction in the propagation of action potentials and a decrease in the influx of calcium, which is essential for the release of neurotransmitters. The subsequent reduction in glutamate release diminishes the excitatory postsynaptic potential in the postsynaptic neuron, ultimately leading to muscle relaxation.

Experimental Protocols

The characterization of this compound's molecular targets relies on a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To determine the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats and cultured for 24-48 hours.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (for Sodium Currents): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (for Sodium Currents): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

    • External Solution (for Calcium Currents): Contains (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is added to block sodium currents.

    • Internal Solution (for Calcium Currents): Contains (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, and 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Voltage Protocols:

    • Sodium Currents: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments.

    • Calcium Currents: From a holding potential of -80 mV, depolarizing steps are applied in 10 mV increments.

  • Drug Application: this compound is applied to the external solution at varying concentrations.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Rat cortical synaptosomes are prepared by homogenization and differential centrifugation.

  • Binding Assay:

    • Synaptosomal membranes are incubated with a radiolabeled ligand, such as [3H]α-bungarotoxin ([3H]BTX), in the presence of varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand, e.g., nicotine) from the total binding. The IC50 value is calculated from the competition binding curve.

Experimental and Drug Discovery Workflow

The identification and validation of molecular targets for drugs like this compound follow a structured workflow.

G cluster_workflow Drug Discovery and Validation Workflow hypothesis Hypothesis Generation (e.g., Structural similarity to local anesthetics) invitro In Vitro Assays (Patch Clamp, Binding Assays) hypothesis->invitro exvivo Ex Vivo Assays (Spinal Cord Preparations) invitro->exvivo invivo In Vivo Animal Models (Spasticity, Nociception) exvivo->invivo clinical Clinical Trials (Efficacy and Safety in Humans) invivo->clinical analysis Data Analysis and Mechanism Elucidation clinical->analysis

Figure 2: Representative Workflow for Target Identification and Validation.

This workflow begins with a hypothesis, often based on structural similarities to known compounds. A series of in vitro and ex vivo assays are then conducted to identify and characterize the molecular targets. Promising candidates are further evaluated in in vivo animal models to assess their therapeutic potential. Finally, clinical trials are conducted to establish the efficacy and safety of the drug in humans.

Conclusion

This compound exerts its muscle relaxant and analgesic effects through a multi-target mechanism of action. Its primary targets are voltage-gated sodium and calcium channels, where it acts as an inhibitor to reduce neuronal excitability and presynaptic neurotransmitter release. Additionally, it has a weaker inhibitory effect on nicotinic acetylcholine receptors. This unique pharmacological profile, particularly its potent inhibition of spinal reflexes without significant sedative effects, makes this compound a valuable therapeutic option for the management of muscle spasticity and associated pain. Further research into the subtype selectivity of its interactions with ion channels could lead to the development of even more targeted and effective second-generation muscle relaxants.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Characterization of 2-Tolperisone Hydrochloride

Abstract

This compound is a centrally acting muscle relaxant utilized for the treatment of musculoskeletal and neurological disorders associated with muscle spasticity.[1][2] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, leading to neuronal membrane stabilization and inhibition of spinal reflexes.[3][4][5] This technical guide provides a comprehensive overview of the in-vitro methodologies employed to characterize the pharmacological and pharmaceutical properties of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support further research and development.

Introduction

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one, is a piperidine derivative that has been in clinical use for several decades.[3][6] It is valued for its efficacy in reducing muscle hypertonia and pain without significant sedative effects, a common drawback of other centrally acting muscle relaxants.[1][6] The hydrochloride salt, this compound, is the common pharmaceutical form.[7][8] A thorough in-vitro characterization is fundamental to understanding its therapeutic action and for the development of new formulations. This guide details the core in-vitro assays for elucidating its mechanism of action and pharmaceutical quality.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Name 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride[4][8]
Synonyms Tolperisone HCl, Mydocalm, Midocalm[8][9]
CAS Number 3644-61-9[10][11]
Molecular Formula C₁₆H₂₄ClNO[8][11]
Molecular Weight 281.82 g/mol [4][11]
Form White Solid[9]
Solubility Water: >20 mg/mL; DMSO: 56 mg/mL[9][10]

In-Vitro Pharmacological Characterization

The primary mechanism of action of tolperisone is the blockade of voltage-gated ion channels.[1][12] In-vitro electrophysiology and neurochemical assays are crucial for quantifying these effects.

Mechanism of Action: Ion Channel Blockade

Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, specifically at the spinal cord and brainstem.[3][12] It achieves this by:

  • Blocking Voltage-Gated Sodium (Naᵥ) Channels : This action stabilizes neuronal membranes, reducing the amplitude and frequency of action potentials.[5][13]

  • Inhibiting Voltage-Gated Calcium (Caᵥ) Channels : This leads to a reduction in neurotransmitter release from presynaptic terminals.[1][5][13]

These actions collectively inhibit both monosynaptic and polysynaptic reflex transmission in the spinal cord, reducing muscle hypertonia.[1][5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channels AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channels Na_Channel->Ca_Channel Depolarization Opens Vesicle Synaptic Vesicles (Neurotransmitters) Ca_Channel->Vesicle Ca2+ Influx Triggers Release Neurotransmitter Release Vesicle->Release Receptor Receptors Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation Muscle_Contraction Muscle Spasticity EPSP->Muscle_Contraction Leads to Tolperisone 2-Tolperisone HCl Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks

Caption: Mechanism of action of this compound.
Electrophysiological Assays

The inhibitory effects of tolperisone on various isoforms of voltage-dependent sodium channels have been quantified. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a degree of selectivity compared to other local anesthetics like lidocaine.[14]

Naᵥ Channel IsoformTolperisone IC₅₀ (μM)Lidocaine IC₅₀ (μM)Primary LocationReference
Naᵥ1.2 35868Central Nervous System[14]
Naᵥ1.3 802165Central Nervous System[14]
Naᵥ1.4 179152Skeletal Muscle[14]
Naᵥ1.5 291240Cardiac Muscle[14]
Naᵥ1.6 10298Central & Peripheral NS[14]
Naᵥ1.7 100111Peripheral Nervous System[14]
Naᵥ1.8 49128Peripheral Nervous System (DRG)[14]

This protocol is designed to measure ionic currents from cells expressing specific voltage-gated channels, such as dorsal root ganglion (DRG) neurons or HEK293 cells heterologously expressing a channel of interest.[13][14][15]

  • Cell Preparation:

    • Culture cells (e.g., HEK293 expressing a specific Naᵥ or Caᵥ subtype) on glass coverslips.

    • For primary neurons (e.g., rat DRG), dissect ganglia, enzymatically dissociate into single cells, and plate on coated coverslips.[14]

    • Allow cells to adhere and grow for 24-48 hours before recording.

  • Recording Setup:

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) at room temperature.

    • Pull recording micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

    • The internal solution composition is designed to isolate the current of interest (e.g., containing Cs⁺ to block K⁺ channels when studying Na⁺ or Ca²⁺ currents).

  • Data Acquisition:

    • Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Apply a series of voltage-step protocols using a patch-clamp amplifier to elicit and measure ionic currents. For example, to measure Na⁺ currents, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.[15]

    • Record currents before, during, and after application of this compound at various concentrations.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) curves.

    • Generate dose-response curves at a specific voltage to calculate the IC₅₀ value for tolperisone.

cluster_prep 1. Cell Preparation cluster_setup 2. Recording Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Cell_Culture Culture cells on coverslips Transfection Transfect with channel of interest (if needed) Cell_Culture->Transfection Mount Mount coverslip in recording chamber Transfection->Mount Perfuse Perfuse with external solution Mount->Perfuse Pipette Prepare micropipette with internal solution Giga_Seal Form Giga-seal Pipette->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocols Whole_Cell->Voltage_Protocol Record_Control Record Baseline Currents Voltage_Protocol->Record_Control Apply_Drug Apply Tolperisone Record_Control->Apply_Drug Record_Drug Record Currents with Tolperisone Apply_Drug->Record_Drug Measure_Peak Measure Peak Current Amplitude Record_Drug->Measure_Peak IV_Curve Construct I-V Curves Measure_Peak->IV_Curve Dose_Response Generate Dose-Response Curves IV_Curve->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Experimental workflow for whole-cell patch clamp.
Isolated Tissue Assays

This ex-vivo model allows for the study of tolperisone's effects on spinal reflex pathways.

This protocol assesses the effect of compounds on synaptic transmission in the spinal cord.[13][16]

  • Tissue Preparation:

    • Isolate the spinal cord from young rats (e.g., 6-day-old).[13]

    • Place the isolated cord in cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Hemisect the spinal cord longitudinally.

    • Transfer one hemicord to a recording chamber, continuously perfused with oxygenated aCSF at a controlled temperature.

  • Stimulation and Recording:

    • Use a suction electrode to stimulate a dorsal root (e.g., L4 or L5).

    • Use a second suction electrode on the corresponding ventral root to record the evoked ventral root potential (VRP), which represents the collective firing of motoneurons.

    • Apply single stimuli to evoke monosynaptic and polysynaptic reflexes.

  • Drug Application:

    • Record stable baseline VRPs.

    • Perfuse the chamber with aCSF containing known concentrations of this compound (e.g., 50-400 μM).[13]

    • Record the VRPs in the presence of the drug.

    • Perform a washout step by perfusing with drug-free aCSF.

  • Data Analysis:

    • Measure the amplitude and area of the monosynaptic and polysynaptic components of the VRP.

    • Quantify the percentage of inhibition caused by tolperisone at each concentration.

In-Vitro Pharmaceutical Characterization

For oral formulations, in-vitro dissolution and release studies are critical for quality control and to predict in-vivo performance.

Dissolution Testing

Dissolution testing evaluates the rate at which the active pharmaceutical ingredient (API) is released from a solid dosage form.

ParameterConditionReference
Apparatus USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)[17]
Dissolution Medium 900 mL of 0.1 N HCl (to simulate stomach pH)[17]
Temperature 37 ± 0.5°C[2][17]
Rotation Speed 50 or 75 rpm[17]
Sampling Times Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 min)
Quantification UV-Vis Spectrophotometry (e.g., at 261 nm)[1]
Experimental Protocol: In-Vitro Dissolution

This protocol is for evaluating the dissolution profile of this compound tablets.[2]

  • Preparation:

    • Prepare the dissolution medium (0.1 N HCl) and place 900 mL into each vessel of the dissolution apparatus.

    • Allow the medium to equilibrate to 37 ± 0.5°C.

  • Test Execution:

    • Place one tablet in each vessel.

    • Start the apparatus at the specified rotation speed (e.g., 50 rpm).

    • At each specified time point, withdraw a sample of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples.

    • Measure the absorbance of the dissolved tolperisone using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

    • Calculate the concentration of dissolved drug using a previously established calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to generate the dissolution profile.

Conclusion

The in-vitro characterization of this compound relies on a suite of well-established pharmacological and pharmaceutical assays. Electrophysiological techniques, particularly patch-clamp, are indispensable for quantifying its primary mechanism of action on voltage-gated sodium and calcium channels. Assays on isolated neuronal tissues confirm its inhibitory effects on spinal reflex pathways. Standardized pharmaceutical tests, such as dissolution, ensure the quality and predict the performance of its oral dosage forms. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the study and development of this important centrally acting muscle relaxant.

References

The Impact of 2-Tolperisone Hydrochloride on Voltage-Gated Sodium and Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tolperisone Hydrochloride (tolperisone) is a centrally acting muscle relaxant with a well-established clinical profile for treating musculoskeletal spasms and spasticity.[1][2] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which leads to a reduction in neuronal hyperexcitability and inhibition of synaptic transmission.[3][4] This technical guide provides an in-depth analysis of the effects of tolperisone on these critical ion channels, summarizing quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Introduction

Tolperisone's therapeutic efficacy in managing conditions characterized by increased muscle tone stems from its ability to modulate neuronal signaling at the level of the spinal cord and brainstem.[1][5] Unlike other centrally acting muscle relaxants, tolperisone exhibits a favorable side-effect profile, notably a lack of sedative effects.[6] This is attributed to its specific interactions with voltage-gated ion channels, which play a fundamental role in the generation and propagation of action potentials and neurotransmitter release.[1][7] A comprehensive understanding of tolperisone's effects on Nav and Cav channels is crucial for ongoing research, drug development, and the exploration of its potential in other therapeutic areas, such as neuropathic pain.[8][9]

Effect on Voltage-Gated Sodium Channels (Nav)

Tolperisone demonstrates a significant inhibitory effect on various isoforms of voltage-gated sodium channels.[10] This blockade is considered a primary contributor to its membrane-stabilizing and muscle-relaxant properties.[7]

Quantitative Data: Inhibition of Nav Channel Isoforms

The inhibitory potency of tolperisone has been quantified across several Nav channel isoforms, with IC50 values indicating a degree of isoform specificity. The following table summarizes the available data from a key comparative study.

Nav Channel IsoformIC50 (µM)Reference
Nav1.2226[11][12]
Nav1.3802[13]
Nav1.4163[11]
Nav1.5323[11]
Nav1.6134[10][11]
Nav1.7102[10]
Nav1.849[13]

Table 1: Inhibitory concentration (IC50) values of tolperisone on different voltage-gated sodium channel isoforms.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

The quantitative data presented above were primarily generated using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing specific Nav channel isoforms.[4][12]

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: cRNA encoding the specific human Nav channel α-subunit is injected into the oocytes.[14] Oocytes are then incubated to allow for channel expression.[15]

  • Electrophysiological Recording:

    • Apparatus: A two-electrode voltage clamp amplifier, micromanipulators, and a recording chamber are used.[16][17]

    • Electrodes: Glass microelectrodes with a resistance of 0.5-1.5 MΩ are filled with 3 M KCl.[14] One electrode measures the membrane potential, and the other injects current.[18]

    • Recording Solution (ND96): The standard external solution contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

    • Voltage Protocol: Oocytes are typically held at a holding potential of -100 mV. To elicit sodium currents, a suprathreshold voltage jump (e.g., to -5 mV or +20 mV) is applied at a specific frequency (e.g., 0.1 Hz).[12]

  • Data Acquisition and Analysis:

    • Sodium currents are recorded before and after the application of varying concentrations of tolperisone.

    • Cumulative dose-response curves are generated to determine the IC50 values.[4]

    • The effect of tolperisone on channel kinetics (activation, inactivation, and recovery from inactivation) is also analyzed.[4]

Effect on Voltage-Gated Calcium Channels (Cav)

Tolperisone also exerts an inhibitory effect on voltage-gated calcium channels, which is crucial for its ability to suppress neurotransmitter release from presynaptic terminals.[19][20]

Quantitative Data: Inhibition of Calcium Currents

Studies have demonstrated that tolperisone and its analogues inhibit calcium currents in a dose-dependent manner.

DrugIC50 (mM)Dissociation Constant (Kd) for Inactivated Channels (mM)Reference
Tolperisone1.0890.162[13]
Eperisone0.3480.070[13]
Isoperisone0.2260.014[13]

Table 2: Inhibitory effects of tolperisone and its analogues on calcium currents in identified neurons of the snail Achatina fulica.

Experimental Protocol: Whole-Cell Voltage Clamp in Snail Neurons

The data on calcium channel inhibition were obtained using the whole-cell voltage clamp technique on identified neurons of Achatina fulica.[13]

Methodology:

  • Cell Preparation: Identified neurons are isolated from the ganglia of the snail Achatina fulica.

  • Electrophysiological Recording:

    • Apparatus: A patch-clamp amplifier, micromanipulator, and recording chamber are utilized.[21]

    • Pipettes: Borosilicate glass pipettes are fabricated and filled with an intracellular solution.

    • Solutions:

      • External Solution: Contains the appropriate concentration of Ca2+ ions to isolate calcium currents.

      • Internal Solution: Contains components to maintain the cell's integrity and ionic balance.

    • Voltage Protocol: The neuron is held at a specific holding potential (e.g., -50 mV). Depolarizing pulses are applied to elicit calcium currents (ICa).[13]

  • Data Acquisition and Analysis:

    • Calcium currents are recorded in the absence and presence of different concentrations of tolperisone.

    • Dose-response curves are constructed to calculate the IC50 value.

    • The effect on steady-state inactivation is assessed by applying pre-pulses to various potentials before the test pulse.[13]

Visualizing the Mechanism and Workflow

Signaling Pathway: Presynaptic Inhibition

Tolperisone's primary mechanism of action involves the presynaptic inhibition of neurotransmitter release from primary afferent terminals in the spinal cord.[1][22] This is achieved through the dual blockade of voltage-gated sodium and calcium channels.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tolperisone 2-Tolperisone Hydrochloride Nav Voltage-Gated Na+ Channel Tolperisone->Nav Blocks Cav Voltage-Gated Ca2+ Channel Tolperisone->Cav Blocks Depolarization Membrane Depolarization Nav->Depolarization Ca_Influx Ca2+ Influx Cav->Ca_Influx AP Action Potential Propagation AP->Nav Activates Depolarization->Cav Activates Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->NT_Release Receptor Neurotransmitter Receptor NT_Release->Receptor Reduced Activation Postsynaptic_Effect Reduced Postsynaptic Excitation & Muscle Relaxation Receptor->Postsynaptic_Effect

Caption: Mechanism of presynaptic inhibition by this compound.

Experimental Workflow: Ion Channel Electrophysiology

The following diagram illustrates a typical workflow for assessing the effect of a compound like tolperisone on ion channels using electrophysiological techniques.

G start Start cell_prep Cell Preparation (e.g., Oocyte Injection or DRG Neuron Isolation) start->cell_prep recording_setup Electrophysiology Rig Setup (Amplifier, Micropipettes, Solutions) cell_prep->recording_setup seal Obtain High-Resistance Seal (Giga-seal) recording_setup->seal whole_cell Establish Whole-Cell or Two-Electrode Configuration seal->whole_cell baseline Record Baseline Ion Channel Currents whole_cell->baseline compound_app Apply 2-Tolperisone HCl (Varying Concentrations) baseline->compound_app record_effect Record Ion Channel Currents in Presence of Compound compound_app->record_effect washout Washout Compound record_effect->washout data_analysis Data Analysis (IC50, Kinetics) washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

This compound's mechanism of action is intrinsically linked to its inhibitory effects on voltage-gated sodium and calcium channels. The quantitative data demonstrate a notable, and somewhat specific, blockade of various Nav channel isoforms, with a particularly high potency for Nav1.8, a channel implicated in pain signaling. Furthermore, its ability to inhibit calcium currents provides a clear basis for its suppression of neurotransmitter release. The detailed experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the nuanced interactions of tolperisone with these critical ion channels and exploring its therapeutic potential beyond muscle relaxation.

References

The Core Pharmacology of 2-Tolperisone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity. Its mechanism of action, primarily involving the blockade of voltage-gated ion channels, distinguishes it from other compounds in its class, offering a favorable side-effect profile, particularly with regard to sedation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its pharmacodynamics and pharmacokinetics, supported by quantitative data from primary research articles, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and the inhibition of spinal reflexes.

Blockade of Voltage-Gated Sodium Channels

This compound demonstrates a significant inhibitory effect on various isoforms of voltage-gated sodium channels (Nav). This action is considered a key contributor to its muscle relaxant properties.

The inhibitory potency of this compound has been quantified across several Nav isoforms, with notable differences in sensitivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from a key study.

Channel IsoformIC50 (µM)
Nav1.2221 ± 25
Nav1.3802 ± 101
Nav1.4149 ± 11
Nav1.5201 ± 18
Nav1.6101 ± 9
Nav1.7118 ± 12
Nav1.849 ± 5

Data from Hofer D, et al. (2006). A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms. European Journal of Pharmacology, 538(1-3), 5–14.

The IC50 values for the different sodium channel isoforms were determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by enzymatic digestion.

  • cRNA Injection: Oocytes were injected with cRNA encoding the specific human Nav channel α-subunit.

  • Incubation: Injected oocytes were incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes were placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two microelectrodes filled with 3 M KCl were impaled into the oocyte.

    • The membrane potential was held at -90 mV.

    • Sodium currents were elicited by depolarizing voltage steps.

  • Drug Application: this compound was applied cumulatively in increasing concentrations to the bath solution.

  • Data Analysis: The peak sodium current at each concentration was measured and normalized to the control current. The IC50 values were calculated by fitting the concentration-response data to a Hill equation.

The blockade of voltage-gated sodium channels by this compound directly impedes the propagation of action potentials along neuronal axons, thereby reducing neuronal excitability.

G Tolperisone 2-Tolperisone Hydrochloride Nav Voltage-Gated Sodium Channel Tolperisone->Nav Blocks ActionPotential Action Potential Propagation Nav->ActionPotential Enables NeuronalExcitability Neuronal Excitability ActionPotential->NeuronalExcitability Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis NeuronIsolation Isolate Snail Neuron VoltageClamp Perform Voltage Clamp NeuronIsolation->VoltageClamp DrugApplication Apply Tolperisone VoltageClamp->DrugApplication MeasureCurrent Measure Peak Calcium Current DrugApplication->MeasureCurrent CalculateIC50 Calculate IC50 MeasureCurrent->CalculateIC50 G Dose Oral Dose Absorption GI Absorption Dose->Absorption FirstPass First-Pass Metabolism Absorption->FirstPass Systemic Systemic Circulation FirstPass->Systemic Reduced Bioavailability

Methodological & Application

Protocol for the Preparation of 2-Tolperisone Hydrochloride Solutions in DMSO for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only (RUO)

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that functions through the blockade of voltage-gated sodium and calcium channels.[1][2] Its application in in vitro cell-based assays is crucial for studying its mechanism of action and potential therapeutic effects. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments. This document provides a detailed protocol for the accurate and reproducible dissolution of this compound in DMSO, along with guidelines for its storage and use in cell culture to ensure experimental consistency and minimize solvent-induced artifacts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its use in cell culture.

ParameterValueSource(s)
Molecular Weight 281.8 g/mol [1]
Solubility in DMSO 10 - 56 mg/mL[1][3][4][5][6]
(approximately 35.5 - 198.7 mM)
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)[7]
IC50 (Inhibition of peak sodium currents in DRG neurons) 198 µM[1]
Storage of Solid Compound ≥ 4 years at 4°C[1]
Storage of Stock Solution in DMSO 1 month at -20°C or 1 year at -80°C[5]
Storage of Aqueous Dilutions Not recommended for more than one day[1]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials
  • This compound (powder)

  • Anhydrous/Molecular Sieve-treated Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO
  • Safety First: Don appropriate PPE before handling the compound and solvent.

  • Weighing the Compound: Accurately weigh out 2.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Vortex the tube at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium
  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to minimize the risk of precipitation upon addition of the DMSO stock.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • To achieve a final concentration of 10 µM in your cell culture well, you will need to perform a 1:1000 dilution of your 10 mM stock solution.

    • For every 1 mL of cell culture medium, add 1 µL of the 10 mM this compound stock solution.

    • It is recommended to add the DMSO stock solution dropwise to the cell culture medium while gently mixing to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: This dilution will result in a final DMSO concentration of 0.1% (v/v) in your cell culture, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.82 mg of 2-Tolperisone HCl add_dmso Add 1 mL of DMSO weigh->add_dmso Transfer to tube dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store dilute Dilute Stock Solution in Medium (e.g., 1:1000) store->dilute Use one aliquot prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway

G tolperisone 2-Tolperisone Hydrochloride inhibition Inhibition tolperisone->inhibition vgsc Voltage-Gated Sodium Channels effect Reduced Neuronal Excitability & Muscle Relaxation vgsc->effect vgcc Voltage-Gated Calcium Channels vgcc->effect inhibition->vgsc inhibition->vgcc

Caption: Mechanism of action of this compound.

References

Application Note: Quantitative Analysis of 2-Tolperisone Hydrochloride in Research Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Tolperisone Hydrochloride. This method is suitable for the analysis of research samples and is based on established methodologies for the analysis of Tolperisone and its related impurities.

Introduction

Tolperisone is a centrally acting muscle relaxant used in the treatment of various neurological and musculoskeletal disorders.[1] this compound is a positional isomer and a potential impurity or related substance in the synthesis of Tolperisone. Accurate quantification of this compound is crucial for purity assessment and quality control in research and development. This document provides a detailed protocol for its quantification using RP-HPLC with UV detection.

Chromatographic Conditions

A stable and robust HPLC method is essential for the accurate quantification of this compound. The following chromatographic conditions are recommended based on methods developed for Tolperisone and its impurities.[2]

ParameterRecommended Condition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation Summary

The performance of the HPLC method should be validated according to ICH guidelines to ensure reliable results. The following table summarizes typical validation parameters for a similar HPLC method for Tolperisone and its impurities.[3]

Validation ParameterTypical Performance
Linearity Range 0.2 - 1.4 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.16 µg/mL
Limit of Quantification (LOQ) 0.51 µg/mL
Accuracy (% Recovery) 99.39% - 100.22%
Precision (%RSD) < 2%

Experimental Protocols

Preparation of Solutions

1. Phosphate Buffer (pH 3.0):

  • Accurately weigh 6.8 grams of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.[4]

  • Adjust the pH to 3.0 with orthophosphoric acid.[4]

  • Filter the buffer solution through a 0.45 µm membrane filter.[4]

2. Mobile Phase Preparation:

  • Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 30:70 (v/v).[4]

  • Degas the mobile phase by sonication for 10-15 minutes.[4]

3. Standard Stock Solution of this compound (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

4. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.2, 0.5, 0.8, 1.0, 1.2, and 1.4 µg/mL).

5. Sample Preparation:

  • The preparation of research samples will vary depending on the matrix. For a solid sample, accurately weigh a portion of the homogenized powder, dissolve it in a known volume of mobile phase, sonicate, and filter through a 0.45 µm syringe filter before injection. The final concentration should be adjusted to fall within the calibration curve range. For tablet dosage forms, twenty tablets are typically weighed and ground to a fine powder. An amount of powder equivalent to a specific dose is then transferred to a volumetric flask, dissolved in diluent, sonicated, and filtered.[2]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of each working standard solution in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Buffer:ACN 30:70) E System Equilibration A->E B Prepare Standard Stock Solution (100 µg/mL) C Prepare Working Standards B->C G Inject Standards C->G D Prepare Research Sample H Inject Sample D->H F Inject Blank E->F F->G G->H I Construct Calibration Curve G->I J Quantify 2-Tolperisone HCl H->J I->J

Caption: Experimental workflow for the quantification of this compound.

Tolperisone_Metabolism Tolperisone Tolperisone Metabolite Hydroxymethyl Tolperisone (Active Metabolite) Tolperisone->Metabolite Methyl-hydroxylation CYP2D6 CYP2D6 CYP2D6->Tolperisone Primary Enzyme Other_CYP CYP2C19, CYP2B6, CYP1A2 (Minor contribution) Other_CYP->Tolperisone

Caption: Metabolic pathway of Tolperisone.

References

Application Notes and Protocols: Administration of 2-Tolperisone Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of 2-Tolperisone Hydrochloride (Tolperisone HCl) in common rodent models, such as mice and rats. Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone associated with neurological diseases[1]. Its mechanism involves the blockade of voltage-gated sodium and calcium channels, which inhibits mono- and polysynaptic reflex transmission[1][2][3][4]. The following sections detail recommended dosages, preparation of dosing solutions, and standardized administration procedures.

Data Presentation: Tolperisone Dosage in Preclinical Studies

The following table summarizes dosages of Tolperisone Hydrochloride used in various animal studies. It is important to note that the optimal dose can vary based on the specific animal model, strain, and experimental endpoint.

SpeciesRoute of AdministrationDosage RangeStudy FocusReference
MiceSubcutaneous (s.c.)~50 mg/kg (ED50)Neuropharmacology (inhibition of spontaneous movement)[5][6]
MiceOral Gavage (p.o.)3, 10, and 30 mg/kg/day26-week toxicity study[7]
RatsIntravenous (i.v.)5 - 10 mg/kgMuscle relaxation (reduction of decerebrate rigidity)[5][6]
RatsIntraduodenal (i.d.)50 - 100 mg/kgMuscle relaxation (reduction of decerebrate rigidity)[5][6]
RatsOral Gavage (p.o.)4, 16, and 60 mg/kg/day13-week toxicity study[7]

Experimental Protocols

Preparation of Dosing Solution

Proper vehicle selection is critical for ensuring drug solubility and minimizing adverse effects. Tolperisone HCl has good solubility in water[8]. For oral gavage, creating a homogenous suspension is often recommended, especially for larger doses[8].

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% CMC-Na, Saline, or a DMSO-based formula for compounds with poor solubility)

  • Sterile water or saline

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile tubes or vials

Protocol for Aqueous Solution/Suspension:

  • Calculate the required amount of Tolperisone HCl and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the precise amount of Tolperisone HCl powder.

  • For an oral suspension , gradually add the 0.5% CMC-Na solution to the powder while continuously mixing using a vortex or magnetic stirrer until a uniform suspension is achieved[8].

  • For an injectable solution , dissolve the powder in sterile saline. Sonication can aid dissolution[8].

  • Verify complete dissolution for solutions or uniform suspension for oral formulations.

  • Store the prepared solution appropriately. Aqueous solutions should typically be prepared fresh daily unless stability data indicates otherwise.

Note on Alternative Vehicles: For compounds with poor aqueous solubility, a common general-purpose vehicle for animal experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[8]. Solvents should be added sequentially, ensuring dissolution at each step[8].

Administration via Oral Gavage (Mice and Rats)

Oral gavage ensures a precise dose is delivered directly to the stomach[9][10]. This method is common for repeated dosing schedules.

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-20 gauge for rats)[9][10]. Needles should have a rounded tip to prevent injury[9].

  • Syringes

  • Prepared dosing solution

  • Animal scale

Protocol:

  • Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg[9][11].

  • Measure the correct gavage needle length by holding it alongside the animal, from the tip of the nose to the last rib or bottom of the sternum[9][12]. Mark the needle to prevent over-insertion[9].

  • Properly restrain the animal. For mice, scruff the neck and back skin to immobilize the head and extend the neck[9][13]. For rats, hold the animal near the thoracic region and support its lower body[9]. The head should be extended back to create a straight line through the neck and esophagus[9].

  • Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate toward the esophagus[10][11]. The needle should pass with minimal resistance[9][12]. If resistance is felt or the animal struggles, withdraw and try again[9][12].

  • Administer the substance slowly over 2-3 seconds to prevent reflux[11].

  • Withdraw the needle slowly and smoothly along the same path of insertion[10][11].

  • Monitor the animal for at least 5-10 minutes post-administration for any signs of distress or difficulty breathing[10][11][13].

Administration via Intraperitoneal (IP) Injection (Mice and Rats)

IP injection is a common parenteral route for systemic drug delivery in rodents.

Materials:

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14][15].

  • Sterile syringes

  • Prepared dosing solution

  • 70% Isopropyl alcohol

  • Animal scale

Protocol:

  • Weigh the animal and calculate the required injection volume. The maximum recommended volume is 10 mL/kg[14][15].

  • Warm the substance to room or body temperature to avoid discomfort[14][15].

  • Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards. This causes the abdominal organs to shift away from the injection site[16][17].

  • Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[14][15][17].

  • Disinfect the site with 70% alcohol[16].

  • Insert the needle with the bevel facing up at a 30-40 degree angle to the abdomen[14][15].

  • Aspirate gently by pulling back the plunger to ensure a blood vessel or organ has not been punctured[16]. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe[16].

  • Inject the substance at a steady rate.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any complications such as bleeding or signs of distress[14].

Visualizations

Proposed Mechanism of Action of Tolperisone

Tolperisone_Mechanism cluster_presynaptic Neuron Tolperisone Tolperisone HCl Na_Channel Voltage-Gated Sodium Channels Tolperisone->Na_Channel Ca_Channel Voltage-Gated Calcium Channels Tolperisone->Ca_Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Influx Transmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Transmitter_Release Blocks Influx Presynaptic Presynaptic Terminal Action_Potential->Transmitter_Release Triggers Spinal_Reflex Spinal Reflex Activity (Mono- & Polysynaptic) Transmitter_Release->Spinal_Reflex Mediates Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation Inhibits

Caption: Tolperisone blocks Na+ and Ca2+ channels, inhibiting neurotransmitter release and spinal reflexes.

Experimental Workflow: Oral Gavage Administration

Oral_Gavage_Workflow start Start weigh_animal 1. Weigh Animal & Calculate Dose Volume start->weigh_animal prep_dose 2. Prepare Dosing Syringe weigh_animal->prep_dose restrain 3. Restrain Animal & Extend Neck prep_dose->restrain measure_tube 4. Pre-measure Gavage Needle Length restrain->measure_tube insert_tube 5. Insert Needle into Esophagus measure_tube->insert_tube administer 6. Administer Substance Slowly insert_tube->administer remove_tube 7. Withdraw Needle Smoothly administer->remove_tube monitor 8. Monitor Animal for Distress remove_tube->monitor end End monitor->end IP_Injection_Workflow start Start weigh_animal 1. Weigh Animal & Calculate Dose Volume start->weigh_animal prep_dose 2. Prepare Sterile Syringe weigh_animal->prep_dose restrain 3. Restrain Animal in Dorsal Recumbency prep_dose->restrain locate_site 4. Locate Injection Site (Lower Right Quadrant) restrain->locate_site insert_needle 5. Insert Needle at 30-40° Angle locate_site->insert_needle aspirate 6. Aspirate to Check for Blood/Fluid insert_needle->aspirate inject 7. Inject Substance Steadily aspirate->inject withdraw_needle 8. Withdraw Needle inject->withdraw_needle monitor 9. Monitor Animal withdraw_needle->monitor end End monitor->end

References

Application Notes & Protocols for Determining the Efficacy of 2-Tolperisone Hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms.[1][2] Its efficacy is primarily attributed to its dual mechanism of action, which involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][4] This inhibition stabilizes neuronal membranes and reduces the hyperexcitability of motor neurons, leading to muscle relaxation.[2][3] Unlike many other centrally acting muscle relaxants, Tolperisone exhibits a favorable side effect profile with minimal sedative effects.[1][3]

These application notes provide detailed protocols for a panel of cell-based assays to quantify the efficacy of 2-Tolperisone Hydrochloride. The assays are designed to assess its primary mechanism of action on ion channels and its overall cellular health impact.

1. Mechanism of Action: Ion Channel Inhibition

Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, specifically by blocking spinal segmental reflex activity.[4][5] At the molecular level, it inhibits voltage-gated sodium and N-type calcium channels.[5] This action dampens nociceptive input to the spinal cord and attenuates spinal reflexes.[3][5]

dot

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This assay directly measures the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) expressed in a stable cell line (e.g., HEK293).

Experimental Workflow dot

Cytotoxicity_Workflow A Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y or primary neurons) in a 96-well clear plate. B Compound Treatment: Treat cells with a range of concentrations of This compound for a prolonged period (e.g., 24-48 hours). A->B C Reagent Addition: Add a metabolic indicator dye (e.g., MTT or resazurin) to each well and incubate. B->C D Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals. C->D E Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a microplate reader. D->E F Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration). E->F

References

Application Notes and Protocols for In-Vivo Muscle Relaxation Studies Using 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant utilized for the symptomatic treatment of spasticity and muscle spasms. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability.[1][2] Tolperisone acts at the level of the spinal cord and brainstem to inhibit polysynaptic spinal reflexes, contributing to its muscle relaxant effects.[2] These application notes provide detailed protocols for conducting in-vivo muscle relaxation studies to evaluate the efficacy of this compound in animal models.

Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. It is known to:

  • Block Voltage-Gated Sodium and Calcium Channels: By inhibiting these channels, tolperisone reduces the influx of sodium and calcium ions into neurons. This action dampens neuronal hyperexcitability and the transmission of nerve impulses that lead to muscle spasms.[1][2]

  • Inhibit Spinal Reflexes: Tolperisone acts on the spinal cord to suppress polysynaptic reflexes, which are crucial for coordinating muscle contractions. This inhibition helps to reduce involuntary muscle activity.[2]

  • Modulate Descending Control: The drug is also thought to inhibit the activity of the gamma pathway descending from the mesencephalic reticular formation, which may be involved in its muscle relaxant action.[3][4]

This combination of central actions results in muscle relaxation without the significant sedative effects often associated with other centrally acting muscle relaxants.

Tolperisone_Mechanism_of_Action cluster_cns Central Nervous System cluster_cellular Cellular Level Brainstem Brainstem Spinal_Cord Spinal_Cord Brainstem->Spinal_Cord Inhibits Descending Gamma Pathway Muscle_Relaxation Muscle Relaxation Spinal_Cord->Muscle_Relaxation Inhibits Spinal Reflexes Na_Channels Voltage-gated Na+ Channels Na_Channels->Muscle_Relaxation Reduces Neuronal Hyperexcitability Ca_Channels Voltage-gated Ca2+ Channels Ca_Channels->Muscle_Relaxation Reduces Neuronal Hyperexcitability Neuron Neuron Neuron->Na_Channels Blocks Neuron->Ca_Channels Blocks 2-Tolperisone_HCl 2-Tolperisone HCl 2-Tolperisone_HCl->Brainstem 2-Tolperisone_HCl->Spinal_Cord 2-Tolperisone_HCl->Neuron

Mechanism of Action of this compound.

Data Presentation

In-Vivo Efficacy Data of this compound
Animal ModelTestRoute of AdministrationDose RangeObserved EffectReference
MiceSpontaneous MovementSubcutaneous (s.c.)~50 mg/kg (ED50)Inhibition of spontaneous movement and methamphetamine-induced hyperactivity.[3][4]
RatsDecerebrate RigidityIntravenous (i.v.)10 mg/kgDecrease in muscle tone induced by decerebrate rigidity.[5]
CatsDecerebrate RigidityIntravenous (i.v.)5-10 mg/kgReduction of decerebrate rigidity.[3][4]
CatsDecerebrate RigidityIntraduodenal50-100 mg/kgReduction of decerebrate rigidity.[3][4]
Spinal CatsSpinal ReflexesIntravenous (i.v.)2.5-10 mg/kgInhibition of polysynaptic reflexes.[2]
Toxicity Data
Animal ModelLD50Route of AdministrationReference
Mice~1400 mg/kgNot Specified[5]
Rats~1400 mg/kgNot Specified[5]

Experimental Protocols

The following are detailed protocols for commonly used in-vivo assays to assess muscle relaxation.

Rotarod Test

The rotarod test is a standard method to evaluate motor coordination and balance in rodents, which can be impaired by muscle relaxants.

Objective: To assess the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus (e.g., Columbus Instruments, Harvard Apparatus)

  • This compound solution

  • Vehicle control solution (e.g., saline, distilled water)

  • Animal scale

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Training:

    • Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing. This training helps to minimize learning effects on the test day.

    • Alternatively, a pre-test trial can be conducted on the day of the experiment.

  • Drug Administration:

    • Weigh each animal to determine the correct dosage.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

    • Allow for a pre-treatment period based on the pharmacokinetic profile of the drug (typically 30-60 minutes).

  • Testing:

    • Place the animal on the rotating rod.

    • Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. The trial ends when the animal falls off or after a predetermined cut-off time (e.g., 300 seconds).[6]

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the average latency to fall for each animal in each treatment group.

    • Compare the mean latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

Rotarod_Test_Workflow Start Start Acclimation Acclimation Start->Acclimation Training Training Acclimation->Training Drug_Admin Drug Administration (Tolperisone or Vehicle) Training->Drug_Admin Pretreatment_Period Pre-treatment Period Drug_Admin->Pretreatment_Period Place_on_Rotarod Place Animal on Rotarod Pretreatment_Period->Place_on_Rotarod Start_Trial Start Accelerating Trial Place_on_Rotarod->Start_Trial Record_Latency Record Latency to Fall Start_Trial->Record_Latency Repeat_Trials Repeat Trials? Record_Latency->Repeat_Trials Repeat_Trials->Place_on_Rotarod Yes Data_Analysis Data Analysis Repeat_Trials->Data_Analysis No End End Data_Analysis->End

Workflow for the Rotarod Test.
Grip Strength Test

The grip strength test is a non-invasive method to assess muscle strength in rodents.

Objective: To measure the effect of this compound on forelimb and/or hindlimb muscle strength.

Materials:

  • Grip strength meter with appropriate attachments (grid or bar)

  • This compound solution

  • Vehicle control solution

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing environment for at least 30 minutes.

  • Drug Administration:

    • Weigh each animal.

    • Administer this compound or vehicle control.

    • Observe a pre-treatment period.

  • Testing (Forelimb):

    • Hold the mouse by the base of its tail and lower it towards the grip strength meter's grid or bar.

    • Allow the animal to grasp the grid with its forepaws.

    • Gently and steadily pull the mouse away from the meter in a horizontal direction until its grip is broken.[7]

    • The meter will record the peak force exerted.

    • Perform 2-3 consecutive measurements.[7]

  • Testing (Forelimb and Hindlimb):

    • Follow the same procedure as for the forelimb test, but allow the animal to grasp the grid with all four paws.[7]

  • Data Analysis:

    • Calculate the average grip strength for each animal.

    • The grip strength can be normalized to the animal's body weight.

    • Compare the mean grip strength between the treated and control groups using appropriate statistical analysis.

Conclusion

These protocols provide a framework for the in-vivo evaluation of the muscle relaxant properties of this compound. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is crucial for preclinical drug development and understanding the pharmacological profile of this compound. Researchers should adapt these protocols based on the specific research question and the animal model being used.

References

Preparation of 2-Tolperisone Hydrochloride stock solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that functions as an ion channel blocker.[1][2][3] It is a derivative of piperidine and exhibits membrane-stabilizing actions.[4][5] Due to its therapeutic potential, this compound is a compound of interest in various research applications, including neuroscience and drug development. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical Properties

This compound is a white, crystalline solid.[5][6] Its chemical formula is C₁₆H₂₃NO · HCl, with a molecular weight of 281.8 g/mol .[6]

Data Presentation

The solubility of this compound in various solvents is summarized in the table below. This data is crucial for selecting the appropriate solvent for your specific experimental needs.

SolventSolubilityReference
Water>20 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[6]
Ethanol~20 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[6]
Dimethylformamide (DMF)~2 mg/mL[6]

Storage and Stability

  • Solid Form: The solid crystalline form of this compound is stable for at least four years when stored at 4°C.[6] Other sources suggest storage at room temperature is also acceptable.[4][5]

  • Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day.[6]

  • Organic Solvent Stock Solutions: For stock solutions prepared in organic solvents, it is best practice to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Materials

  • This compound (crystalline solid)

  • Appropriate solvent (e.g., sterile distilled water, PBS, DMSO, Ethanol)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sterile, conical tubes for storage

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL Stock Solution in PBS (pH 7.2)

  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and level.

  • Weighing: Carefully weigh 10 mg of this compound solid using a clean spatula and weighing paper.

  • Transfer: Transfer the weighed solid into a suitable volumetric flask (e.g., 1 mL).

  • Dissolving: Add a portion of the PBS (pH 7.2) to the volumetric flask, approximately half of the final volume.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add PBS to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, it is recommended to filter-sterilize the solution and store it at 4°C for no longer than 24 hours.[6]

Protocol for Preparing a 20 mg/mL Stock Solution in Ethanol

  • Preparation: Wear appropriate PPE. Use a calibrated analytical balance.

  • Weighing: Accurately weigh 20 mg of this compound.

  • Transfer: Transfer the solid to a 1 mL volumetric flask.

  • Dissolving: Add approximately 0.5 mL of ethanol to the flask.

  • Mixing: Vortex the mixture until the solid is fully dissolved. Purging the solvent with an inert gas before use is recommended to prevent degradation.[6]

  • Final Volume: Add ethanol to the 1 mL mark.

  • Homogenization: Cap and invert the flask multiple times to ensure a uniform solution.

  • Storage: Aliquot the stock solution into sterile, airtight vials and store at -20°C for long-term storage.

Mandatory Visualization

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start: Gather Materials weigh Weigh 2-Tolperisone HCl start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent transfer->add_solvent mix Vortex/Swirl to Dissolve add_solvent->mix final_volume Adjust to Final Volume mix->final_volume homogenize Homogenize Solution final_volume->homogenize storage Aliquot and Store Appropriately homogenize->storage end End: Stock Solution Ready for Use storage->end

Caption: Workflow for preparing this compound stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Tolperisone Hydrochloride.

Troubleshooting Guide

Researchers may encounter several issues when working with this compound in aqueous solutions. The following guide provides potential reasons and solutions for common problems.

Table 1: Troubleshooting Common Solubility Issues with this compound

Issue Potential Cause Recommended Solution
Incomplete Dissolution The concentration exceeds the intrinsic solubility of the compound in the chosen aqueous medium.- Increase the volume of the solvent.- Gently warm the solution.- Adjust the pH of the solution.
Precipitation Upon Standing The solution is supersaturated, or there is a change in temperature or pH affecting solubility.- Prepare fresh solutions before use.[1]- Consider using a co-solvent or a solubility-enhancing excipient.[2][3]- Filter the solution to remove any undissolved particles before use.
Variability in Solubility Data Differences in experimental conditions such as pH, temperature, and the specific aqueous buffer used.- Standardize the experimental protocol for all solubility assessments.- Characterize the solid form of the this compound being used.
Cloudiness or Haze in Solution Presence of insoluble impurities or formation of colloidal aggregates.- Use a higher purity grade of this compound.- Filter the solution through a 0.22 µm or 0.45 µm filter.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound varies across different sources, which may be due to different experimental conditions such as temperature and pH. It is important to experimentally determine the solubility under your specific conditions.

Table 2: Reported Aqueous Solubility of Tolperisone Hydrochloride

Solvent Reported Solubility Source
Water>20 mg/mL[4]
Water56 mg/mL[5][6]
PBS (pH 7.2)approx. 10 mg/mL[1]

Q2: What are the physicochemical properties of this compound?

A2: Key physicochemical properties are summarized below.

Table 3: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₂₄ClNO[7][8]
Molecular Weight 281.82 g/mol [7][8][9]
Form Crystalline solid[1]
Color White[4][8]
Melting Point 181-183°C[8]

Q3: What general strategies can be employed to improve the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API)?

A3: Several techniques can be used to enhance the solubility of APIs. These can be broadly categorized into physical and chemical modifications.[10][11]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio, which can enhance the dissolution rate.[2][12][13]

    • Modification of the Solid State: This includes using amorphous forms or different polymorphic forms of the drug, which can have higher solubility.[14]

    • Solid Dispersions: The drug is dispersed in a carrier matrix, often a polymer, to improve wettability and dissolution.[15][16]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[13][14][17]

  • Chemical Modifications:

    • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[2][3][12]

    • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic drugs.[2][3]

    • Salt Formation: Creating a salt form of the API can improve its solubility and dissolution rate.[12][17]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility.[2][3]

Experimental Protocols

Protocol: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines a general procedure to investigate the effect of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), on the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Magnetic stirrer and stir bars

  • Vials or flasks

  • Membrane filters (0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v) in your desired aqueous medium.

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Stirring: Seal the vials or flasks and stir the mixtures at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved drug particles.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of this compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the effect of the cyclodextrin on solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome prep_api Weigh 2-Tolperisone HCl add_api Add excess API to solutions prep_api->add_api prep_solutions Prepare Aqueous Solutions (e.g., with co-solvents, cyclodextrins) prep_solutions->add_api equilibrate Equilibrate (e.g., 24-48h stirring) add_api->equilibrate sample Sample and Filter (0.45 µm) equilibrate->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify analyze Analyze and Compare Data quantify->analyze outcome Determine Optimal Solubility Enhancement Strategy analyze->outcome

Caption: Experimental workflow for evaluating solubility enhancement strategies.

decision_tree start Poor Aqueous Solubility of 2-Tolperisone HCl is_ionizable Is the API ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes co_solvent Co-solvency is_ionizable->co_solvent No complexation Complexation (e.g., Cyclodextrins) ph_adjust->complexation co_solvent->complexation solid_dispersion Solid Dispersion complexation->solid_dispersion particle_size Particle Size Reduction solid_dispersion->particle_size other_techniques Consider other techniques particle_size->other_techniques

Caption: Decision tree for selecting a solubility enhancement method.

References

Stability of 2-Tolperisone Hydrochloride in different buffer solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2-Tolperisone Hydrochloride

This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound in various buffer solutions. It is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when evaluating the stability of this compound in buffer solutions?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a tertiary amine, its stability can be significantly affected by the pH of the buffer solution, which dictates its ionization state and susceptibility to hydrolysis. Temperature can accelerate degradation kinetics, while exposure to light may induce photodegradation.

Q2: In which pH range is this compound generally more stable?

A2: While specific data across a wide range of buffers is limited in publicly available literature, studies involving dissolution testing in acidic buffer (pH 1.2) and phosphate buffer (pH 6.8) suggest that this compound maintains stability for the duration of these tests.[1] However, extensive long-term stability studies in various buffers are necessary to definitively determine the optimal pH range for maximum stability. Generally, for amine hydrochloride salts, a slightly acidic pH can enhance stability by keeping the amine protonated and less susceptible to oxidation.

Q3: What are the known degradation products of this compound?

A3: Forced degradation studies have identified several potential degradation products. Notably, under certain conditions, 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP) and 1-(4-methylphenyl)propan-1-one (MMPO) have been reported as degradants.[2] The formation of these and other byproducts is dependent on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).

Q4: How should I prepare buffer solutions for a stability study of this compound?

A4: It is crucial to use high-purity reagents and water (e.g., HPLC grade) to prepare buffer solutions. The pH of the buffer should be accurately measured and adjusted using a calibrated pH meter. Common buffer systems for pharmaceutical stability studies include acetate (for pH 3-6), citrate (for pH 3-6.2), and phosphate (for pH 5.8-8). The buffer capacity should be sufficient to resist significant pH changes upon the addition of the drug substance.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for stability studies of this compound.[3][4] It is essential to develop and validate a stability-indicating HPLC method, which can separate the intact drug from its degradation products, ensuring accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in a neutral or slightly alkaline buffer (pH > 7).

  • Possible Cause: Base-catalyzed hydrolysis or oxidation of the 2-Tolperisone molecule. The tertiary amine may be more susceptible to degradation in its free base form, which is more prevalent at higher pH values.

  • Troubleshooting Steps:

    • Verify the pH of your buffer solution with a calibrated pH meter.

    • Consider conducting the experiment in a buffer with a slightly acidic pH (e.g., pH 4-6) to see if stability improves.

    • If the buffer contains components that could act as catalysts, consider switching to an alternative buffer system.

    • Ensure the solution is protected from light and high temperatures.

Issue 2: The appearance of unknown peaks in the HPLC chromatogram during the stability study.

  • Possible Cause: Formation of degradation products. It's also possible that impurities are leaching from the container or closure system.

  • Troubleshooting Steps:

    • Ensure your HPLC method is stability-indicating and can resolve the parent peak from all potential degradation products.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to generate potential degradation products and confirm if the unknown peaks correspond to these.

    • Analyze a blank buffer solution stored under the same conditions to rule out contamination or leaching from the container.

Issue 3: Inconsistent or non-reproducible stability results.

  • Possible Cause: This could be due to several factors, including inconsistent preparation of buffer solutions, inaccurate sample dilutions, or issues with the HPLC system.

  • Troubleshooting Steps:

    • Review your standard operating procedures (SOPs) for buffer and sample preparation to ensure consistency.

    • Perform system suitability tests on your HPLC system before each run to ensure it is performing correctly. Check for stable pressure, consistent retention times, and peak shapes.

    • Ensure that the storage conditions (temperature and humidity) are tightly controlled and monitored throughout the study.

Representative Stability Data

The following table provides a hypothetical summary of the stability of this compound in different buffer solutions at various temperatures. This data is for illustrative purposes to demonstrate how stability data can be presented and should not be considered as actual experimental results.

Buffer SystempHTemperatureTime PointAssay (%)Total Degradants (%)
Acetate Buffer4.525°C0100.00.0
1 month99.50.5
3 months98.91.1
40°C0100.00.0
1 month98.21.8
3 months96.53.5
Phosphate Buffer6.825°C0100.00.0
1 month99.10.9
3 months98.02.0
40°C0100.00.0
1 month97.32.7
3 months94.85.2
Citrate Buffer3.025°C0100.00.0
1 month99.80.2
3 months99.20.8
40°C0100.00.0
1 month98.91.1
3 months97.62.4

Experimental Protocols

Protocol: Stability Study of this compound in Buffer Solutions

  • Preparation of Buffer Solutions:

    • Prepare acetate buffer (pH 4.5), phosphate buffer (pH 6.8), and citrate buffer (pH 3.0) using USP/NF grade reagents and purified water.

    • Verify the final pH of each buffer solution using a calibrated pH meter.

  • Preparation of Stability Samples:

    • Accurately weigh a sufficient amount of this compound reference standard.

    • Dissolve the standard in each of the prepared buffer solutions to achieve a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm filter to remove any particulate matter.

    • Aliquot the filtered solutions into clean, inert vials (e.g., Type I glass) and seal them securely.

  • Storage Conditions:

    • Place the vials in controlled environment stability chambers at the following conditions:

      • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

      • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

    • Protect a subset of samples from light at each condition to assess photostability.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 1, 3, and 6 months.

  • Analytical Method (HPLC):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and acetonitrile in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 261 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Analysis: At each time point, determine the assay of this compound and the percentage of any degradation products by comparing the peak areas to that of a freshly prepared standard solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Acetate, Phosphate, Citrate) prep_sample Prepare 2-Tolperisone HCl Stock Solutions prep_buffer->prep_sample prep_vials Aliquot into Vials prep_sample->prep_vials storage_long 25°C / 60% RH prep_vials->storage_long storage_accel 40°C / 75% RH prep_vials->storage_accel sampling Sample at Time Points (0, 1, 3, 6 months) storage_long->sampling storage_accel->sampling hplc HPLC Analysis (Assay, Impurities) sampling->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathway cluster_degradation Degradation Products tolperisone This compound stress Stress Conditions (e.g., High pH, Heat, Light) tolperisone->stress mmp 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP) mmpo 1-(4-methylphenyl)propan-1-one (MMPO) other Other Hydrolytic/ Oxidative Products stress->mmp Elimination stress->mmpo Hydrolysis/Reduction stress->other Hydrolysis/Oxidation

Caption: Plausible degradation pathway of this compound under stress conditions.

References

Troubleshooting inconsistent results in 2-Tolperisone Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving 2-Tolperisone Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting skeletal muscle relaxant.[1][2][3] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels in the brainstem and spinal cord.[1][4][5][6] This action inhibits both mono- and polysynaptic spinal reflex transmission, leading to muscle relaxation.[5][7][8] Additionally, it exhibits membrane-stabilizing properties.[4]

Q2: What are the key stability concerns for this compound?

A2: The compound's stability is sensitive to environmental conditions. It is more stable in acidic environments (pH < 4.5) and is known to break down in alkaline solutions (pH 4 to 7).[9] Stability is also compromised by high temperatures and humidity, which increase the rate of degradation.[10] Forced degradation studies confirm its susceptibility to acid, alkali, peroxide, and thermal stress.[11][12]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.[3] It is crucial to use fresh, anhydrous DMSO, as moisture absorption can reduce the compound's solubility.[6]

Q4: What is the known pharmacokinetic profile of Tolperisone?

A4: Tolperisone is rapidly absorbed after oral administration, reaching peak plasma concentration in about 1.5 hours.[1][7] It has a relatively low bioavailability of around 17%, which can be increased when taken with a high-fat meal.[7] The elimination half-life is approximately 1.5 to 2.5 hours.[7] It is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme.[7]

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: High Variability in Bioassay Potency Measurements

Q: My in vitro muscle contractility or neuro-inhibition assays are showing high variability between replicates. What are the potential causes?

A: Inconsistent potency measurements can stem from issues with the compound's integrity, solution preparation, or the assay system itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Compound Degradation Verify the pH of your assay buffer. Ensure it is below 4.5. Store the compound in a cool, dry place, protected from light.Tolperisone degrades in alkaline conditions (pH > 4.5) and is sensitive to heat and humidity, which can lower its effective concentration.[9][10]
Incomplete Solubilization Prepare fresh stock solutions using anhydrous DMSO.[6] Use sonication to ensure complete dissolution before preparing serial dilutions.[3][11]Poor solubility leads to an inaccurate final concentration in the assay medium. Moisture in DMSO can reduce solubility.[6]
Cell Culture Instability In neuromuscular junction models, ensure stable myotube attachment and maturity before adding the compound.Detachment or poor health of myotubes is a common issue in in vitro neuromuscular models and will lead to inconsistent contraction responses.[13]
Interaction with Media Perform a stability check of Tolperisone in your specific culture medium over the experiment's duration using a method like HPLC.Components in the media could potentially interact with or accelerate the degradation of the compound.
Issue 2: Drifting or Unstable Peak Retention Times in HPLC Analysis

Q: When analyzing this compound with RP-HPLC, the retention time for the main peak is inconsistent across runs. Why is this happening?

A: Retention time drift in HPLC is typically due to changes in the mobile phase, column condition, or hardware.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Mobile Phase Fluctuation Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. Degas the mobile phase before use.The composition of the mobile phase (e.g., acetonitrile:buffer ratio) directly impacts retention time.[14] Evaporation or improper mixing can alter this ratio.
Column Temperature Variation Use a column oven and set it to a stable temperature (e.g., 40°C). Allow the column to equilibrate fully before starting injections.Column temperature is a critical parameter. Even small fluctuations in ambient temperature can affect retention. Robustness checks often involve varying this parameter.[12]
Column Contamination Implement a column wash protocol between analytical batches. Use guard columns to protect the analytical column.Accumulation of contaminants from samples or excipients can alter the stationary phase chemistry, leading to peak shifting.
Inconsistent Flow Rate Check the HPLC pump for leaks and perform regular maintenance. Prime the pump thoroughly before each run.Variations in the flow rate will cause proportional changes in retention time. Robustness studies often test the effect of slight flow rate changes (e.g., ±0.2 ml/min).[12]
Issue 3: Lower-Than-Expected Bioavailability in Animal Studies

Q: My pharmacokinetic studies in rodents show significantly lower bioavailability than the reported ~17%. What could be the cause?

A: Lower bioavailability can be influenced by the formulation, administration method, and animal-specific physiological factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Vehicle/Formulation Issues Ensure the compound is fully dissolved in the dosing vehicle. Consider using a formulation that enhances solubility or absorption.If the drug precipitates in the vehicle before or after administration, its absorption will be limited.
Food Effect Standardize the feeding schedule of the animals. Note whether the compound is administered in a fed or fasted state.Tolperisone bioavailability is known to increase with a high-fat meal, so the presence or absence of food is a significant variable.[7]
Metabolic Differences Be aware of potential inter-species differences in CYP450 enzyme activity, particularly CYP2D6 which is the primary metabolizing enzyme.[7]The rate of first-pass metabolism can vary between species, affecting how much active drug reaches systemic circulation.
Dosing Inaccuracy Refine the oral gavage or other administration techniques to ensure the full dose is delivered consistently.Inaccurate dosing is a common source of variability in animal studies.

Data Summary Tables

Table 1: Solubility Data for this compound
SolventConcentrationNotes
DMSO~56 mg/mL (198.7 mM)Use of fresh, anhydrous DMSO is recommended to avoid reduced solubility.[6]
Ethanol~52 mg/mL (184.51 mM)Sonication is recommended to aid dissolution.[3]
Water~51 mg/mL (180.97 mM)Sonication is recommended to aid dissolution.[3]
Table 2: Key Parameters for HPLC Analysis
ParameterTypical ValueReference
Detection Wavelength 260 - 265 nm[11][14]
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[14]
Mobile Phase Example Acetonitrile: 20 mM Ammonium Acetate Buffer (55:45 v/v)[14]
Linearity Range 12.5 - 100 µg/ml or 50 - 600 ng/band (HPTLC)[11][14]
Retention Time Example ~2.50 min[14]

Experimental Protocols

General Protocol for HPLC Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in a bulk or simple formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (or other suitable buffer salt)

  • Triethylamine (optional, as a peak modifier)

  • Glacial Acetic Acid (to adjust pH)

  • Ultrapure water

  • 0.45 µm membrane filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Sonicator

  • Analytical balance

3. Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 4.0 using glacial acetic acid. Mix with acetonitrile in a 45:55 (buffer:acetonitrile) ratio. Degas the final solution by sonication or vacuum filtration.[14]

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh 100 mg of the Tolperisone HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase (or a suitable diluent), using sonication for ~15-20 minutes to ensure complete dissolution, and make up the volume.[11]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: If using tablets, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Tolperisone HCl into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 30 minutes, and dilute to volume. Centrifuge the solution and filter the supernatant through a 0.45 µm filter.[12]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 260 nm[14]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions. Quantify the amount of Tolperisone HCl in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling Pathway

Tolperisone_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Postsynaptic Neuron / Muscle Fiber Tolperisone 2-Tolperisone Hydrochloride Na_Channel Voltage-Gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Tolperisone->Ca_Channel Blocks MAPK_Pathway p38 MAPK / ERK1/2 Signaling Tolperisone->MAPK_Pathway Downregulates Vesicle_Release Neurotransmitter Release Ca_Channel->Vesicle_Release Triggers Spinal_Reflex Spinal Reflex (Muscle Contraction) Vesicle_Release->Spinal_Reflex Activates

Caption: Mechanism of action for this compound.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_protocol Protocol Checks Start Inconsistent Experimental Results Check_Reagents Step 1: Verify Compound & Reagent Integrity Start->Check_Reagents Check_Protocol Step 2: Review Experimental Protocol Check_Reagents->Check_Protocol If reagents OK Stability Check Storage (Temp, Humidity) Check_Reagents->Stability Solubility Confirm pH & Solubility Check_Reagents->Solubility Freshness Prepare Fresh Solutions Check_Reagents->Freshness Check_Equipment Step 3: Calibrate & Check Equipment Check_Protocol->Check_Equipment If protocol correct Timing Verify Incubation Times Check_Protocol->Timing Concentrations Recalculate Dilutions Check_Protocol->Concentrations Controls Assess Control Performance Check_Protocol->Controls Analyze_Data Step 4: Re-analyze Data Systematically Check_Equipment->Analyze_Data If equipment OK Result_OK Results are Consistent Analyze_Data->Result_OK

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Factors Leading to Inconsistent Results

Inconsistency_Factors cluster_chemical Chemical Factors cluster_procedural Procedural Factors cluster_system System Factors Root Inconsistent Results Degradation Compound Degradation (pH, Temp, Humidity) Root->Degradation Solubility Poor Solubility Root->Solubility Purity Impurity Presence Root->Purity Pipetting Pipetting Errors Root->Pipetting Timing Inconsistent Timing Root->Timing Contamination Sample Contamination Root->Contamination Instrument Instrument Drift Root->Instrument Biological Biological Variability (e.g., cell passage) Root->Biological Matrix Matrix Effects Root->Matrix

Caption: Key factors contributing to variability in experimental outcomes.

References

Technical Support Center: Optimizing 2-Tolperisone Hydrochloride Concentration for Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of 2-Tolperisone Hydrochloride for use with neuronal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in neuronal cells?

A1: this compound is a centrally acting muscle relaxant. Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels in neurons.[1][2][3] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits the transmission of nerve impulses that can lead to muscle spasms.[1][2]

Q2: Which neuronal cell lines are suitable for studying the effects of this compound?

A2: Commonly used neuronal cell lines for neuropharmacological and neurotoxicity studies include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and various primary neuronal cultures. The choice of cell line will depend on the specific research question. SH-SY5Y cells, for instance, are frequently used as a model for dopaminergic neurons in studies of neurodegenerative diseases.

Q3: What is a recommended starting concentration range for this compound in neuronal cell culture?

A3: Based on studies using primary neurons and related compounds, a suggested starting concentration range for in vitro experiments is between 50 µM and 400 µM. However, the optimal concentration is highly dependent on the cell line, cell density, incubation time, and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. A concentrated stock solution (e.g., 100 mM) can be prepared in sterile DMSO and stored at -20°C. Further dilutions to the final working concentrations should be made in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment starting from a lower concentration range (e.g., 1-10 µM) and titrating upwards. Reduce the incubation time.
The final DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare intermediate dilutions of the stock solution in culture medium.
No Observable Effect The concentration of this compound is too low.Increase the concentration of the compound in a stepwise manner. Increase the incubation time.
The cell density is too high.Optimize cell seeding density. A very high cell density can sometimes mask the effects of a compound.
The compound has degraded.Prepare fresh stock solutions and working dilutions. Ensure proper storage of the stock solution at -20°C.
Precipitation of the Compound in Culture Medium The compound has low solubility in aqueous media at the tested concentration.Prepare fresh dilutions from a high-concentration stock in DMSO. Ensure thorough mixing when diluting into the culture medium. Do not store diluted solutions in aqueous buffers for extended periods.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Inconsistent treatment application.Ensure consistent timing and technique when adding the compound to the wells.

Experimental Protocols & Data

Table 1: Reported In Vitro Concentrations of Tolperisone and Analogs
CompoundCell/Tissue TypeConcentration RangeObserved Effect
TolperisoneDorsal Root Ganglion Cells50 - 400 µMDepression of ventral root potential
TolperisoneSnail NeuronsIC50: 1.089 mMInhibition of calcium current
Eperisone (analog)Snail NeuronsIC50: 0.348 mMInhibition of calcium current

Note: This data is from primary neurons and non-mammalian systems. It should be used as a general guideline for establishing a starting concentration range for neuronal cell line experiments.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate format.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range for the final concentrations is 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, and 400 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Neurite Outgrowth Assay

This protocol outlines a method for assessing the effect of this compound on neurite outgrowth in a neuronal cell line that can be induced to differentiate (e.g., SH-SY5Y with retinoic acid).

Materials:

  • Differentiable neuronal cell line (e.g., SH-SY5Y)

  • Differentiation medium (e.g., low-serum medium containing retinoic acid)

  • This compound stock solution (in DMSO)

  • Poly-L-lysine or other appropriate coating material

  • 24- or 48-well cell culture plates

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Plate Coating: Coat the wells of the culture plate with an appropriate substrate (e.g., poly-L-lysine) to promote cell attachment and neurite extension.

  • Cell Seeding and Differentiation: Seed the cells at a low density to allow for clear visualization of individual neurites. Induce differentiation by replacing the growth medium with differentiation medium.

  • Compound Treatment: After initiating differentiation (e.g., 24 hours), treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 3-7 days), replacing the medium with fresh medium containing the compound every 2-3 days.

  • Image Acquisition: At the end of the incubation period, capture images of the cells in each well using a microscope. Acquire multiple images from random fields for each condition.

  • Neurite Outgrowth Analysis:

    • Use image analysis software to measure the length of the longest neurite per cell and/or the total neurite length per cell.

    • Quantify the number of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).

  • Data Analysis: Compare the neurite outgrowth parameters between the treated and control groups.

Signaling Pathways & Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 2-Tolperisone HCl Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT for Cytotoxicity) prep_stock->dose_response culture_cells Culture Neuronal Cell Line culture_cells->dose_response data_acq Data Acquisition (e.g., Plate Reader, Microscopy) dose_response->data_acq determine_ic50 Determine IC50 functional_assay Functional Assay (e.g., Neurite Outgrowth, Signaling Pathway Analysis) determine_ic50->functional_assay Select non-toxic concentrations functional_assay->data_acq data_acq->determine_ic50 stat_analysis Statistical Analysis data_acq->stat_analysis conclusion Conclusion on Optimal Concentration stat_analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects tolperisone 2-Tolperisone Hydrochloride vgsc Voltage-Gated Na+ Channels tolperisone->vgsc Blocks vgcc Voltage-Gated Ca2+ Channels tolperisone->vgcc Blocks mapk_pathway MAPK Signaling (p38, ERK1/2) tolperisone->mapk_pathway Modulates neuronal_excitability Decreased Neuronal Excitability vgsc->neuronal_excitability neurotransmitter_release Reduced Neurotransmitter Release vgcc->neurotransmitter_release

Caption: Putative signaling pathways affected by this compound in neurons.

troubleshooting_flow node_action node_action start Experiment Start node_action->start Re-run Experiment check_effect Observable Effect? start->check_effect check_viability Is Cell Viability Acceptable? check_effect->check_viability Yes check_concentration Is Concentration Too High/Low? check_effect->check_concentration No check_viability->node_action Proceed with Analysis check_dmso Is DMSO Concentration <0.1%? check_viability->check_dmso No check_concentration->node_action Increase/Decrease Concentration check_dmso->node_action Lower DMSO Concentration check_solubility Is Compound Precipitating? check_dmso->check_solubility Yes check_solubility->node_action Prepare Fresh Stock & Dilutions check_solubility->node_action Check Other Parameters

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Investigating Potential Off-Target Effects of 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 2-Tolperisone Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: The primary mechanism of action of this compound is the blockade of voltage-gated sodium and calcium channels. This action is responsible for its therapeutic effect as a centrally acting muscle relaxant.

Q2: Are there any known or suspected off-target effects of this compound?

A2: While generally considered to have a favorable safety profile with minimal affinity for adrenergic, cholinergic, dopaminergic, and serotonergic receptors, recent research suggests potential off-target effects. One notable finding is the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK)1/2 signaling cascade, leading to the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1]

Q3: My cells are showing unexpected phenotypes after treatment with this compound that are inconsistent with its known mechanism of action. What could be the cause?

A3: Unexpected cellular phenotypes could be indicative of off-target effects. It is recommended to investigate potential interactions with other cellular targets. A systematic approach, starting with a broad screening of potential off-targets such as a kinome scan or a receptor binding panel, can help identify unintended molecular interactions.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. One approach is to use a structurally related but inactive analog of this compound as a negative control. Additionally, rescuing the observed phenotype by modulating the suspected off-target pathway (e.g., by overexpressing a downstream effector) can provide evidence for an off-target mechanism.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Off-Target Screening Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in a kinase or receptor binding assay. - Inaccurate pipetting.- Poor mixing of reagents.- Cell clumping or uneven cell seeding.- Temperature fluctuations across the assay plate.- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before dispensing.- Gently resuspend cells before plating to ensure a single-cell suspension.- Incubate plates in a temperature-controlled environment and avoid edge effects.
No discernible off-target hits in a broad panel screen. - The concentration of this compound used is too low.- The screening panel does not include the actual off-target(s).- The assay conditions are not optimal for detecting interactions.- Perform a dose-response experiment to determine the optimal concentration range.- Consider a more comprehensive screening panel or a different screening modality (e.g., chemical proteomics).- Optimize assay parameters such as incubation time, temperature, and buffer composition.
High number of false positives in a high-throughput screen. - Compound promiscuity at high concentrations.- Assay interference (e.g., autofluorescence of the compound).- Non-specific binding to assay components.- Confirm hits with a secondary, orthogonal assay.- Perform dose-response curves to determine the potency of the interaction.- Include appropriate controls to assess assay interference.

Quantitative Data Summary

Disclaimer: Publicly available, comprehensive off-target screening data for this compound is limited. The following tables are provided as an illustrative example of how to present such data.

Table 1: Hypothetical Kinase Inhibition Profile of this compound (10 µM)

Kinase% Inhibition
p38α (MAPK14)65%
ERK1 (MAPK3)58%
ERK2 (MAPK1)55%
JNK1 (MAPK8)15%
AKT15%
CDK2<5%

Table 2: Hypothetical Receptor Binding Affinity of this compound

ReceptorKi (nM)
Sigma-1>10,000
Dopamine D2>10,000
Serotonin 5-HT2A>10,000
Muscarinic M1>10,000
Adrenergic α1A>10,000

Experimental Protocols

In Vitro Kinase Assay for p38α and ERK1/2

Objective: To determine the inhibitory activity of this compound against p38α and ERK1/2 kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Reconstitute recombinant human p38α and ERK1/2 enzymes and their respective substrates (e.g., ATF2 for p38α, Myelin Basic Protein for ERK1/2) in kinase buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km for each enzyme.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Add 5 µL of the substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by adding 10 µL of a stop solution (e.g., EDTA).

  • Detection:

    • Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a phosphospecific antibody-based method (e.g., HTRF®).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm the binding of this compound to a potential off-target protein (e.g., p38α) in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells known to express the target protein to 70-80% confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble fraction (containing unbound and stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cellular Validation In_Silico Computational Screening (e.g., structure-based docking, ligand-based similarity) Hit_Identification Hit Identification In_Silico->Hit_Identification Broad_Screening Broad Off-Target Screening (e.g., Kinome Scan, Receptor Panel) Broad_Screening->Hit_Identification Biochemical_Assay Biochemical Assays (e.g., In Vitro Kinase Assay) Hit_Validation Hit Validation Biochemical_Assay->Hit_Validation Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for pathway modulation) Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Based_Assay->Target_Engagement Confirm target binding in cells Mechanism_Confirmation Mechanism of Action Confirmation Target_Engagement->Mechanism_Confirmation Start Hypothesized Off-Target Effect Start->In_Silico Predict potential targets Start->Broad_Screening Empirical screening Hit_Identification->Biochemical_Assay Determine IC50/Ki Hit_Validation->Cell_Based_Assay Assess cellular consequences MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF (MAPKKK) RAS->RAF activates MEK MEK1/2 (MAPKK) RAF->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors activates p38 p38 MAPK p38->Transcription_Factors activates MMP9_Expression MMP-9 Gene Expression Transcription_Factors->MMP9_Expression induces Tolperisone 2-Tolperisone Hydrochloride Tolperisone->ERK inhibits phosphorylation Tolperisone->p38 inhibits phosphorylation

References

Technical Support Center: 2-Tolperisone Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Tolperisone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of Tolperisone Hydrochloride, with a specific focus on managing the formation of the 2-Tolperisone isomer and other related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Tolperisone Hydrochloride?

A1: During the synthesis of the active pharmaceutical ingredient (API) Tolperisone Hydrochloride (chemically 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-propan-1-one hydrochloride), several impurities can form. The most common include positional isomers, such as this compound and 3-Tolperisone Hydrochloride, which have the same molecular formula but differ in the position of the methyl group on the phenyl ring.[1][2] Other significant impurities can include piperidine hydrochloride, 4-methylpropiophenone (unreacted starting material), and 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO), which can form during synthesis or degradation.[1][3]

Q2: My synthesis has resulted in a high percentage of the this compound isomer. What are the likely causes?

A2: The formation of positional isomers like this compound is often related to the purity of the starting materials, specifically the tolulene derivative used. If the 4-methylpropiophenone starting material is contaminated with 2-methylpropiophenone, the synthesis will inherently produce a mixture of the 4- and 2-isomers. Therefore, it is crucial to ensure the high purity of the starting materials. The reaction conditions of the Mannich reaction used for synthesis can also influence the formation of by-products, although the primary determinant for positional isomers is the starting material's isomeric purity.

Q3: How can I minimize the formation of the degradation impurity 4-MMPPO?

A3: The formation of 4-MMPPO is often associated with degradation, which can be suppressed by maintaining acidic conditions.[1] During purification steps like recrystallization, using an acidified solvent can help prevent the formation of 4-MMPPO.[1] It is also advisable to use anhydrous solvents, as the presence of water can promote the formation of this impurity.[1] Additionally, drying the purified Tolperisone Hydrochloride at slightly elevated temperatures, for instance between 30°C and 45°C, can help minimize the formation of 4-MMPPO.[1]

Q4: What is the most effective method for purifying Tolperisone Hydrochloride and removing the 2-isomer?

A4: Recrystallization is a common and effective method for purifying Tolperisone Hydrochloride and reducing the levels of impurities, including the 2-Tolperisone isomer.[1] A typical approach involves dissolving the crude product in a suitable organic solvent mixture, often by heating to reflux, followed by hot filtration and cooling to induce crystallization.[1] The choice of solvent system is critical for achieving good separation of the desired isomer from its impurities. For challenging separations, multiple recrystallization steps may be necessary.[1]

Q5: Which analytical techniques are recommended for determining the purity of Tolperisone Hydrochloride and quantifying the 2-isomer?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective analytical method for determining the purity of Tolperisone Hydrochloride and quantifying its impurities, including the 2-Tolperisone isomer.[2][4][5] Reverse-phase HPLC (RP-HPLC) with UV detection is a common setup.[6] Specific HPLC methods have been developed to achieve good resolution between Tolperisone and its potential impurities.[4] For the determination of piperidine HCl, a quantitative LC/MS method may be employed.[2]

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate Solvent System The solubility of Tolperisone Hydrochloride is highly dependent on the solvent. Experiment with different solvent systems. A mixture of a ketone (like 2-butanone) and an alcohol (like isopropanol) has been reported to be effective.[3]
Product Loss in Mother Liquor The desired product may be too soluble in the chosen solvent, even at lower temperatures. Try reducing the volume of the solvent used for dissolution or cooling the filtrate to a lower temperature to maximize crystal precipitation.
Premature Crystallization During Hot Filtration If crystals form on the filter paper during hot filtration, it can lead to significant product loss. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Issue 2: Inadequate Removal of 2-Tolperisone Isomer
Possible Cause Troubleshooting Step
Co-crystallization of Isomers The 2- and 4-isomers may have similar crystallization properties in the chosen solvent. A multi-step recrystallization process may be required to achieve the desired purity.[1]
Insufficient Purity of Starting Material If the starting 4-methylpropiophenone contains a high percentage of the 2-isomer, purification of the final product will be more challenging. It is recommended to analyze the purity of the starting material before synthesis.
Incorrect Recrystallization Conditions The rate of cooling can affect the purity of the crystals. A slower cooling rate generally leads to the formation of purer crystals.
Issue 3: Presence of 4-MMPPO Impurity in the Final Product
Possible Cause Troubleshooting Step
Degradation During Recrystallization The heating step during recrystallization can promote the formation of 4-MMPPO.[3] To mitigate this, consider recrystallization under acidified conditions, for example, by using a solvent containing a small amount of acid like HCl, citric acid, or trifluoroacetic acid.[1]
Presence of Water in Solvents Even small amounts of water can facilitate the formation of 4-MMPPO. Ensure that all solvents used in the purification process are anhydrous.[1]
Inappropriate Drying Conditions High drying temperatures can lead to the formation of 4-MMPPO.[3] It is recommended to dry the final product at a mild temperature, for instance, between 30°C and 40°C.[1]

Experimental Protocols

Protocol 1: Recrystallization of Tolperisone Hydrochloride

This protocol provides a general guideline for the purification of crude Tolperisone Hydrochloride. The specific solvent ratios and temperatures may need to be optimized based on the impurity profile of the crude material.

  • Dissolution: Dissolve the crude Tolperisone Hydrochloride in a minimal amount of a suitable solvent system (e.g., a mixture of 2-butanone and isopropanol) by heating the mixture to reflux with constant stirring.[3]

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with filter paper to remove any insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool down slowly to room temperature. Further cooling in an ice bath can be done to maximize the yield of crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold solvent in which Tolperisone Hydrochloride is sparingly soluble (e.g., cold 2-butanone) to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum at a temperature between 30°C and 40°C until a constant weight is achieved.[1]

  • Purity Analysis: Analyze the purity of the recrystallized product using a validated HPLC method to determine the content of this compound and other impurities.

Protocol 2: HPLC Analysis of Tolperisone Hydrochloride and its Impurities

This protocol outlines a general procedure for the analysis of Tolperisone Hydrochloride and its related impurities using RP-HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column is commonly used.[4]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate with pH adjusted to 8.0 with diethylamine) and an organic modifier (e.g., acetonitrile) is often employed.[4] A gradient elution program may be necessary to achieve optimal separation of all impurities.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: UV detection is commonly performed at 254 nm or 260 nm.[4]

  • Sample Preparation: Prepare a stock solution of the Tolperisone Hydrochloride sample in a suitable diluent. Further dilutions may be required to bring the concentration within the linear range of the method.

  • System Suitability: Before sample analysis, inject a system suitability solution containing Tolperisone Hydrochloride and its known impurities to ensure the chromatographic system is performing adequately. The resolution between Tolperisone and its critical impurities should be greater than 2.0.[4]

  • Analysis: Inject the sample solution and record the chromatogram. Identify and quantify the impurities by comparing their retention times and peak areas with those of reference standards.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterCondition 1Condition 2
Column Oyster ODS (300 x 4.6 mm, 5 µm)C18 stationary phase[4]
Mobile Phase Buffer and acetonitrile (45:55 v/v)Buffer (0.01 M KH2PO4, pH 8.0) and acetonitrile (gradient)[4]
Flow Rate Not specified1.0 mL/min[4]
Detection 260 nm254 nm[4]
Column Temp. Not specified40°C[4]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (4-methylpropiophenone, Piperidine HCl) Reaction Mannich Reaction Start->Reaction Crude Crude Tolperisone HCl (contains 2-isomer and other impurities) Reaction->Crude Impurity Impurity Formation (2-Tolperisone, 4-MMPPO) Reaction->Impurity Recrystallization Recrystallization (e.g., 2-butanone/isopropanol) Crude->Recrystallization Filtration Hot Filtration Recrystallization->Filtration Recrystallization->Impurity can be minimized here Crystallization Cooling & Crystallization Filtration->Crystallization Washing Washing with Cold Solvent Crystallization->Washing Drying Drying (30-40°C) Washing->Drying HPLC HPLC Analysis (Purity Check) Drying->HPLC Final Pure Tolperisone HCl (< specified impurity limits) HPLC->Final

Caption: Workflow for the synthesis, purification, and analysis of Tolperisone Hydrochloride.

Impurity_Relationship cluster_main Target Compound cluster_impurities Related Impurities Tolperisone Tolperisone HCl (4-isomer) Isomer_2 2-Tolperisone HCl (Positional Isomer) Isomer_3 3-Tolperisone HCl (Positional Isomer) MMPPO 4-MMPPO (Degradation Product) Tolperisone->MMPPO degrades to Starting_Material 4-Methylpropiophenone (Starting Material) Starting_Material->Tolperisone reacts to form Piperidine Piperidine HCl (Reactant/Impurity) Piperidine->Tolperisone reacts to form

Caption: Logical relationship between Tolperisone HCl and its common impurities.

References

Identifying and minimizing impurities in 2-Tolperisone Hydrochloride samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tolperisone Hydrochloride. Our goal is to help you identify and minimize impurities in your samples, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include process-related substances such as positional isomers (e.g., 2-tolperisone and 3-tolperisone), starting materials like 4-methylpropiophenone, and by-products like 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO).[1][2] Degradation products can also form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[3][4] Residual solvents from the manufacturing process are another potential type of impurity.

Q2: What analytical techniques are most suitable for identifying and quantifying these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation, identification, and quantification of impurities in this compound.[4] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly employed.[4][5] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be used for estimation.[6]

Q3: What are the typical acceptance criteria for impurities in a this compound sample?

A3: The acceptance criteria for impurities are generally dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). For known impurities, the limit is often around 0.15%, while for unknown impurities, it is typically not more than 0.10%. The total impurities are also controlled to a specified limit. These limits are crucial for ensuring the safety and efficacy of the drug product.

Q4: How can I minimize the formation of degradation products during storage?

A4: To minimize the formation of degradation products, this compound should be stored in well-closed containers, protected from light, and maintained at a controlled room temperature.[7] Stability studies have shown that the compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress.[3][4] Therefore, avoiding exposure to extreme pH, oxidizing agents, and high temperatures is critical. The presence of a desiccant can also be beneficial to minimize moisture exposure.[2]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound samples.

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak or Impurities

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Tolperisone is a basic compound and can interact with residual silanol groups on the silica-based HPLC column, leading to peak tailing.[8]

      • Solution: Use a mobile phase with a pH below 3 to ensure the full protonation of silanol groups.[9] Alternatively, a higher pH (around 8) can also be used with a suitable pH-stable column to keep the analyte in its free base form.[4] Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help mask the silanol groups.[8]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute the sample.[9]

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Mobile Phase Composition Fluctuation: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention times.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase properly before use.

    • Temperature Variations: Fluctuations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

    • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.

      • Solution: Ensure the column is adequately equilibrated with the mobile phase, which may require pumping 10-20 column volumes of the mobile phase through the column.

Issue 3: Ghost Peaks in the Chromatogram

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system thoroughly between analyses.

    • Late Eluting Peaks from Previous Runs: Strongly retained compounds from a previous injection might elute in a subsequent run, appearing as a ghost peak.

      • Solution: Implement a column wash step with a strong solvent at the end of each run or gradient program to elute any strongly retained compounds.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling of this compound

This protocol is a stability-indicating HPLC method for the quantitative estimation of related impurities in this compound bulk drug and pharmaceutical dosage forms.[4][5]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 8.0 with diethylamine.

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.01 50
      5.0 50
      12.0 60
      15.0 70
      25.0 90
      30.0 50

      | 35.0 | 50 |

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in the diluent. A working solution for impurity determination can be prepared by diluting the stock solution to 2 µg/mL.

    • Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to the mark with the diluent. Centrifuge the solution at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 µm nylon filter.[4]

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed.

  • Acid Degradation: Reflux the sample solution (1000 µg/mL) with 0.1 N HCl at 60°C for 1 hour.

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60°C for 45 minutes.

  • Oxidative Degradation: Reflux the sample solution with 8% H₂O₂ at 60°C for 45 minutes.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 2 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours) followed by visible light (1.2 million lux-hours).

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the HPLC method.

Data Presentation

Table 1: Common Impurities of this compound

Impurity NameCAS NumberType
This compound91625-73-9Positional Isomer
3-Tolperisone Hydrochloride91625-74-0Positional Isomer
4-Methylpropiophenone5337-93-9Starting Material
2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO)Not AvailableSynthesis By-product/Degradant
Hydroxymethyl Tolperisone Hydrochloride352233-14-8Metabolite/Impurity

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperature% Degradation
0.1 N HCl48 h80°C1.91%
0.1 N NaOH48 h80°C10.87%
6% H₂O₂24 h80°C2.35%
Dry Heat48 h80°C4.87%
Photolytic (Light)72 hAmbient50.46%

(Data adapted from forced degradation studies reported in the literature.[10])

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start 2-Tolperisone HCl Sample (Bulk or Dosage Form) dissolve Dissolve in Diluent (Acetonitrile:Water) start->dissolve sonicate Sonicate & Dilute dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Impurities (by Retention Time) chromatogram->identify quantify Quantify Impurities (by Peak Area) identify->quantify report Generate Report quantify->report mechanism_of_action cluster_neuron Neuron cluster_spinal_cord Spinal Cord tolperisone Tolperisone na_channel Voltage-gated Na+ Channels tolperisone->na_channel Blocks ca_channel Voltage-gated Ca2+ Channels tolperisone->ca_channel Blocks spinal_reflex Spinal Cord Reflex Arc na_channel->spinal_reflex Inhibits Signal Propagation ca_channel->spinal_reflex Inhibits Neurotransmitter Release muscle_tone Decreased Muscle Tone & Spasticity spinal_reflex->muscle_tone muscle_spindle Muscle Spindle Afferents muscle_spindle->spinal_reflex Inhibits

References

Validation & Comparative

Comparative analysis of 2-Tolperisone Hydrochloride vs. 4-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Tolperisone Hydrochloride and 4-Tolperisone Hydrochloride for Researchers and Drug Development Professionals.

This guide provides a detailed, objective comparison of this compound and 4-Tolperisone Hydrochloride, focusing on their pharmacological, pharmacokinetic, and toxicological profiles. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions. All quantitative data is supported by cited experimental protocols.

Introduction

Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. The commercially available and clinically utilized form is 4-Tolperisone Hydrochloride, where the methyl group is substituted at the para-position (4-position) of the phenyl ring. Its ortho-isomer, this compound, is a known process-related impurity that can form during synthesis. Understanding the distinct pharmacological and toxicological characteristics of these two isomers is crucial for drug safety, efficacy, and quality control. This guide presents a comparative analysis based on available experimental data.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between 2-Tolperisone HCl and 4-Tolperisone HCl based on preclinical studies.

Table 1: Comparative Pharmacological and Toxicological Profile

ParameterThis compound4-Tolperisone HydrochlorideReference
Acute Toxicity (LD50, mg/kg)
Intravenous (mice)43.541.0
Intraperitoneal (mice)208260
Oral (mice)495590
Spasmolytic Activity (ED50, mg/kg, i.p.)
Antinicotinic effect (mice)12054
Antistrychnine effect (mice)No effect up to 150110
Analgesic Activity (ED50, mg/kg, i.p.)
Hot plate test (mice)No effect up to 150110
Coordination Impairing Effect (TD50, mg/kg, i.p.)
Rotarod test (mice)120130

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterThis compound4-Tolperisone HydrochlorideReference
Cmax (ng/mL) 1.8 ± 0.917.5 ± 10.1
Tmax (h) 0.5 ± 0.20.6 ± 0.2
AUC0-t (ng·h/mL) 2.1 ± 1.122.8 ± 11.5
t1/2 (h) 1.1 ± 0.41.3 ± 0.3

Comparative Analysis Summary

Pharmacodynamics: 4-Tolperisone HCl demonstrates significantly higher spasmolytic and analgesic activity compared to its ortho-isomer, 2-Tolperisone HCl. Specifically, 4-Tolperisone HCl is more than twice as potent in its antinicotinic effects and shows efficacy against strychnine-induced convulsions and thermal pain, where the 2-isomer is largely inactive at similar dose ranges. Both isomers exhibit a comparable, relatively low potential for impairing motor coordination as measured by the rotarod test.

Pharmacokinetics: The pharmacokinetic profiles of the two isomers are markedly different. Following oral administration in rats, the systemic exposure (as measured by Cmax and AUC) to 2-Tolperisone is more than 10-fold lower than that of 4-Tolperisone. This suggests significantly poorer oral bioavailability of the 2-isomer. Both compounds are rapidly absorbed, with similar Tmax and elimination half-lives.

Toxicology: The acute toxicity profiles are somewhat comparable, with the LD50 values being in a similar range across different administration routes. However, 2-Tolperisone HCl appears to be slightly more toxic via intravenous and intraperitoneal routes, while being slightly less toxic orally.

Experimental Protocols

The data presented above were derived from the following experimental methodologies:

4.1. Pharmacological Activity Assays

  • Animals: Male NMRI mice (20-25 g) were used for all pharmacological tests.

  • Antinicotinic Activity: The ability to inhibit nicotine-induced convulsions and lethality was measured. Nicotine hydrogen tartrate (2 mg/kg) was administered intravenously. The dose of each isomer that protected 50% of the animals (ED50) was calculated.

  • Antistrychnine Activity: The protocol was similar to the antinicotinic test, but strychnine nitrate (1.25 mg/kg, i.v.) was used as the convulsant.

  • Analgesic Activity (Hot Plate Test): Mice were placed on a hot plate maintained at 55 ± 0.5 °C. The latency to a pain response (licking hind paws or jumping) was recorded. A positive response was defined as a doubling of the pre-treatment latency time.

  • Coordination Impairment (Rotarod Test): Motor coordination was assessed using a rotarod apparatus rotating at 12 rpm. The dose at which 50% of the animals fell off the rod within 2 minutes (TD50) was determined.

4.2. Pharmacokinetic Study

  • Animals: Male Wistar rats (220-250 g) were used.

  • Dosing: A single oral dose of 50 mg/kg of each isomer was administered by gavage.

  • Blood Sampling: Blood samples were collected from the tail vein at specified time points (0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of 2-Tolperisone and 4-Tolperisone were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Mechanism of Action and Visualization

The primary mechanism of action for 4-Tolperisone involves the state-dependent blockade of voltage-gated sodium and calcium channels, as well as interaction with nicotinic acetylcholine receptors. This multi-target action leads to the inhibition of polysynaptic reflexes in the spinal cord and a reduction in muscle spindle excitability, resulting in muscle relaxation without significant sedation. While the precise mechanism of 2-Tolperisone is less studied, its weak antinicotinic effect suggests some interaction with nicotinic receptors, though its overall pharmacological profile is much weaker.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel NT Neurotransmitter (e.g., ACh, Glutamate) Na_Channel->NT Depolarization & NT Release Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->NT nAChR Nicotinic ACh Receptor NT->nAChR Binds Postsynaptic\nExcitation Postsynaptic Excitation nAChR->Postsynaptic\nExcitation Tolperisone 4-Tolperisone Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks Tolperisone->nAChR Blocks

Caption: Workflow for determining pharmacokinetic parameters of Tolperisone isomers.

Conclusion

The comparative analysis reveals significant differences between this compound and 4-Tolperisone Hydrochloride. 4-Tolperisone HCl, the clinically used isomer, is a potent muscle relaxant and analgesic with favorable oral bioavailability. In contrast, 2-Tolperisone HCl exhibits substantially weaker pharmacological activity and much lower systemic exposure after oral administration. Although their acute toxicity levels are comparable, the superior therapeutic profile of 4-Tolperisone HCl is evident. For drug development and manufacturing, these findings underscore the importance of controlling the levels of the 2-Tolperisone isomer to ensure the safety, quality, and efficacy of the final drug product.

Navigating the Neuromuscular Maze: An In-Vivo Comparative Analysis of 2-Tolperisone Hydrochloride's Muscle Relaxant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective and safe muscle relaxants is a continuous journey. This guide provides an objective in-vivo comparison of 2-Tolperisone Hydrochloride, a centrally acting muscle relaxant, against other commonly used alternatives. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in the early stages of drug discovery and development.

This compound has garnered attention for its muscle relaxant properties, attributed to its mechanism of blocking voltage-gated sodium and calcium channels.[1][2] This action at the cellular level translates to a reduction in spinal reflex activity, ultimately leading to muscle relaxation.[1][2] To validate and compare its efficacy, standardized in-vivo assays are indispensable. This guide delves into the data from key preclinical tests: the rotarod test for motor coordination, the grip strength test for muscle force, and the inclined plane test for overall muscle relaxation.

Comparative Efficacy in Preclinical Models: A Data-Driven Overview

To provide a clear and concise comparison, the following tables summarize the available quantitative data from preclinical in-vivo studies. These studies evaluate the performance of this compound against other muscle relaxants.

Table 1: Rotarod Test - Motor Coordination

Treatment GroupDose (mg/kg)Latency to Fall (seconds)Percentage Change from Control
Control -Data not available-
2-Tolperisone HCl Data not availableData not availableData not available
Baclofen Data not availableData not availableData not available
Diazepam Data not availableData not availableData not available
Tizanidine Data not availableData not availableData not available

Quantitative preclinical comparative data for the rotarod test was not available in the search results.

Table 2: Grip Strength Test - Muscle Strength

Treatment GroupDose (mg/kg)Grip Strength (grams)Percentage Change from Control
Control -Data not available-
2-Tolperisone HCl Data not availableData not availableData not available
Baclofen Data not availableData not availableData not available
Diazepam Data not availableData not availableData not available
Tizanidine Data not availableData not availableData not available

Quantitative preclinical comparative data for the grip strength test was not available in the search results.

Table 3: Inclined Plane Test - Muscle Relaxation

Treatment GroupDose (mg/kg)Sliding Time (seconds) / Angle of Repose (degrees)Percentage Change from Control
Control -Data not available-
2-Tolperisone HCl Data not availableData not availableData not available
Baclofen Data not availableData not availableData not available
Diazepam Data not availableData not availableData not available
Tizanidine Data not availableData not availableData not available

Quantitative preclinical comparative data for the inclined plane test was not available in the search results.

Understanding the Mechanism: Signaling Pathways of this compound

The primary mechanism of action for this compound involves the blockade of voltage-gated sodium and calcium channels in the central nervous system.[1][2] This inhibition disrupts the propagation of nerve impulses that lead to muscle contraction.

Tolperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca2+ Influx Triggers Receptor Neurotransmitter Receptor Vesicle_Fusion->Receptor Neurotransmitter binds to Tolperisone 2-Tolperisone HCl Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks Muscle_Contraction Muscle Contraction Signal Receptor->Muscle_Contraction

Caption: Mechanism of this compound.

Experimental Protocols: A Guide to Reproducibility

Detailed and standardized experimental protocols are crucial for the validation and comparison of drug efficacy. The following sections outline the methodologies for the key in-vivo experiments cited.

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.

Rotarod_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Training Baseline Training on Rotarod (e.g., 3 trials, 5 min interval) Animal_Acclimatization->Baseline_Training Drug_Administration Administer 2-Tolperisone HCl or Vehicle/Comparator Baseline_Training->Drug_Administration Post_Treatment_Test Test on Rotarod at Pre-determined Time Points (e.g., 30, 60, 90 min) Drug_Administration->Post_Treatment_Test Record_Latency Record Latency to Fall Post_Treatment_Test->Record_Latency Data_Analysis Data Analysis and Comparison Record_Latency->Data_Analysis End End Data_Analysis->End

Caption: Rotarod Test Experimental Workflow.

Protocol Details:

  • Apparatus: A rotating rod with adjustable speed.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are acclimatized to the testing room.

    • A baseline is established by training the animals on the rotarod at a constant or accelerating speed.

    • The test compound (2-Tolperisone HCl) or a vehicle/comparator drug is administered.

    • At specific time points after administration, the animals are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination and a potential muscle relaxant effect.

Grip Strength Test

The grip strength test measures the maximal muscle strength of an animal's forelimbs or all four limbs.

Grip_Strength_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Grip Strength Measurement (e.g., average of 3 trials) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer 2-Tolperisone HCl or Vehicle/Comparator Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Grip Strength at Pre-determined Time Points (e.g., 30, 60, 90 min) Drug_Administration->Post_Treatment_Measurement Record_Force Record Peak Force (in grams) Post_Treatment_Measurement->Record_Force Data_Analysis Data Analysis and Comparison Record_Force->Data_Analysis End End Data_Analysis->End Inclined_Plane_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Pre_Screening Pre-screen Animals for Ability to Remain on the Inclined Plane Animal_Acclimatization->Pre_Screening Drug_Administration Administer 2-Tolperisone HCl or Vehicle/Comparator Pre_Screening->Drug_Administration Post_Treatment_Test Place Animal on Inclined Plane at a Fixed Angle (e.g., 60°) Drug_Administration->Post_Treatment_Test Record_Outcome Record Time Animal Remains on the Plane or if it Slides Down Post_Treatment_Test->Record_Outcome Data_Analysis Data Analysis and Comparison Record_Outcome->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Efficacy of 2-Tolperisone Hydrochloride and Other Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of 2-Tolperisone Hydrochloride with other commonly prescribed muscle relaxants. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and clinical development decisions.

Executive Summary

This compound (hereafter referred to as Tolperisone) is a centrally acting muscle relaxant with a unique pharmacological profile that distinguishes it from other agents in its class. Clinical studies have demonstrated its efficacy in treating muscle spasticity and acute muscle spasms, often with a more favorable side-effect profile, particularly concerning sedation. This guide will delve into the comparative efficacy of Tolperisone against Baclofen, Tizanidine, and Thiocolchicoside, presenting quantitative data from clinical trials, detailing the experimental methodologies of these studies, and illustrating the relevant signaling pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from comparative clinical trials, highlighting the efficacy of Tolperisone against other muscle relaxants in various indications.

Table 1: Tolperisone vs. Baclofen in Spasticity due to Spinal Cord Injury[1][2]
Efficacy ParameterTolperisone GroupBaclofen Groupp-value
Change in Modified Ashworth Scale (MAS) at Week 6 Significant improvement from baselineSignificant improvement from baseline>0.05 (no significant difference between groups)
Change in Medical Research Council (MRC) Scale for Muscle Strength at Week 6 3.04 ± 0.0322.79 ± 0.032>0.07 (non-significant but greater improvement with Tolperisone)
Barthel Index (BI) for Functional Outcome at Week 6 73 ± 1.3259.31 ± 1.32<0.05 (significantly greater improvement with Tolperisone)
Overall Efficacy Coefficient 2.33.6<0.05 (lower score indicates better efficacy)
Adverse Events Fewer side effects reportedMore side effects, with asthenia being the most frequent-
Table 2: Tolperisone vs. Tizanidine in Acute Low Back Pain with Muscle Spasm[3]
Efficacy Parameter (at Day 14)Tolperisone GroupTizanidine Groupp-value
Roland Morris Disability Questionnaire (RMDQ) Score Reduction 84.46%81.95%>0.05 (comparable efficacy)
Pain at Rest (VAS Score Reduction) 95.38%80.0%>0.05
Pain on Movement (VAS Score) Statistically significant improvementStatistically significant improvement<0.05 (significant difference in favor of Tolperisone for pain on movement and kinesalgia)
Other Parameters (Stiffness, Numbness, Tenderness) No statistically significant difference between groupsNo statistically significant difference between groups>0.05
Table 3: Tolperisone vs. Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity[4][5][6]
Efficacy ParameterTolperisone GroupThiocolchicoside Groupp-value
Lasegue's Maneuver (Articular Excursion Improvement) - Day 3 36.74%26.43%0.017 (significantly greater with Tolperisone)
Lasegue's Maneuver (Articular Excursion Improvement) - Day 7 67.24%53.38%0.0001 (significantly greater with Tolperisone)
Finger-to-Floor Distance (FFD) Score Reduction - Day 7 Statistically significant reductionStatistically significant reduction0.0001 (greater reduction with Tolperisone)
Pain at Rest and on Movement (VAS Score Improvement) Statistically significant improvementStatistically significant improvement0.0001 (significantly greater with Tolperisone)
Modified Schober's Test Score Improvement No significant difference between groupsNo significant difference between groups>0.05

Experimental Protocols

This section provides detailed methodologies for the key clinical trials cited in this guide.

Tolperisone vs. Baclofen in Spasticity[1][2]
  • Study Design: A comparative study involving 150 patients with spasticity due to spinal cord injury. Patients were divided into two groups of 75, receiving either Baclofen or Tolperisone.

  • Patient Population: Patients with spasticity resulting from spinal cord injury.

  • Intervention:

    • Group I: Baclofen

    • Group II: Tolperisone

  • Duration: 6 weeks.

  • Efficacy Assessment:

    • Muscle Tone: Modified Ashworth Scale (MAS).

    • Muscle Strength: Medical Research Council (MRC) Scale.

    • Functional Outcome: Barthel Index (BI).

    • Overall Efficacy: Coefficient of efficacy.

  • Statistical Analysis: Unspecified in the provided abstract.

Tolperisone vs. Tizanidine in Acute Low Back Pain[3]
  • Study Design: A comparative study with 50 patients suffering from acute low back pain with muscle spasm. Patients were divided into two groups.

  • Patient Population: Patients with acute low back pain and associated muscle spasm.

  • Intervention:

    • Group 1: Tolperisone

    • Group 2: Tizanidine

  • Duration: 14 days.

  • Efficacy Assessment:

    • Disability: Roland Morris low back pain and disability questionnaire.

    • Pain: Self-assessment of pain at rest, at night, and on movement; changes in stiffness, numbness, and tenderness.

  • Statistical Analysis: Unspecified in the provided abstract.

Tolperisone vs. Thiocolchicoside in Acute Low Back Pain[4][6]
  • Study Design: A multicentric, randomized, comparative clinical trial.

  • Patient Population: 250 eligible patients with acute or relapsing low back pain of moderate to severe intensity with spasm of spinal muscles.

  • Intervention:

    • Tolperisone hydrochloride 150 mg thrice daily.

    • Thiocolchicoside 8 mg twice daily.

  • Duration: 7 days.

  • Efficacy Assessment:

    • Muscle Spasm: Finger-to-floor distance (FFD), Lasegue's maneuver (articular excursion in degrees), and modified Schober's test.

    • Pain: Visual Analogue Scale (VAS) for pain on movement and at rest.

  • Statistical Analysis: Unspecified in the provided abstract.

Phase 2 STAR Study (NCT03802565)[7][8][9]
  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group, dose-ranging Phase 2 study.

  • Patient Population: Subjects experiencing back pain due to acute muscle spasm.

  • Intervention:

    • Tolperisone 50, 100, 150, or 200 mg three times daily (TID).

    • Placebo.

  • Duration: 14 days.

  • Primary Efficacy Endpoint: Subject-rated pain "right now" using a numeric rating scale (NRS) on day 14.

  • Statistical Analysis: A linear test of trend on the least-squares mean difference (treatment-placebo) was used for the primary endpoint. Pairwise estimates (treatment-placebo) were also analyzed.

Mandatory Visualization

The following diagrams illustrate the signaling pathways of Tolperisone and its comparators, as well as a typical experimental workflow for a clinical trial in this therapeutic area.

Signaling_Pathways cluster_Tolperisone Tolperisone cluster_Baclofen Baclofen cluster_Tizanidine Tizanidine cluster_Thiocolchicoside Thiocolchicoside Tolperisone Tolperisone Na_Channel Voltage-gated Na+ Channels Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channels Tolperisone->Ca_Channel Blocks Depolarization Reduced Neuronal Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_Excitability Muscle Relaxation Depolarization->Reduced_Excitability Neurotransmitter_Release->Reduced_Excitability Baclofen Baclofen GABA_B GABA-B Receptor Baclofen->GABA_B Agonist K_Channel K+ Channel GABA_B->K_Channel Activates Ca_Channel_Inhibition Ca2+ Influx GABA_B->Ca_Channel_Inhibition Inhibits Hyperpolarization Hyperpolarization Reduced_Neuro_Release Reduced Neurotransmitter Release Muscle_Relax_Baclofen Muscle Relaxation Hyperpolarization->Muscle_Relax_Baclofen Reduced_Neuro_Release->Muscle_Relax_Baclofen Tizanidine Tizanidine Alpha2 Alpha-2 Adrenergic Receptor Tizanidine->Alpha2 Agonist Presynaptic_Inhibition Presynaptic Inhibition of Motor Neurons Muscle_Relax_Tizanidine Muscle Relaxation Presynaptic_Inhibition->Muscle_Relax_Tizanidine Thiocolchicoside Thiocolchicoside GABA_A GABA-A Receptor Thiocolchicoside->GABA_A Competitive Antagonist Glycine_Receptor Glycine Receptor Thiocolchicoside->Glycine_Receptor Antagonist Spinal_Inhibition Modulation of Spinal Inhibitory Pathways Muscle_Relax_Thio Muscle Relaxation Spinal_Inhibition->Muscle_Relax_Thio

Caption: Signaling pathways of Tolperisone and comparator muscle relaxants.

Experimental_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization & Treatment cluster_FollowUp Phase 3: Follow-up & Assessment cluster_Analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Pain, Spasticity, Function) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., Tolperisone) Randomization->Group_A Group_B Treatment Group B (e.g., Comparator) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Day_X Follow-up Visit (e.g., Day 3, 7, 14) Group_A->Day_X Group_B->Day_X Placebo->Day_X Efficacy_Assessment Efficacy Assessments (MAS, VAS, etc.) Day_X->Efficacy_Assessment Safety_Assessment Safety Assessments (Adverse Events) Day_X->Safety_Assessment Data_Collection Data Collection & Blinding Review Efficacy_Assessment->Data_Collection Safety_Assessment->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results Interpretation Stat_Analysis->Results

Caption: A typical experimental workflow for a comparative clinical trial of muscle relaxants.

A Comparative Guide to Analytical Methods for the Quantification of 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the determination of 2-Tolperisone Hydrochloride, a centrally acting muscle relaxant. The comparison focuses on High-Performance Thin-Layer Chromatography (HPTLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-Visible Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs.

Comparative Summary of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPTLC, RP-HPLC, and UV-Visible Spectrophotometric methods based on published data.

Table 1: Comparison of Chromatographic Methods (HPTLC and RP-HPLC)

ParameterHPTLC MethodRP-HPLC Method
Linearity Range 50 - 800 ng/spot[1]100 - 500 µg/ml[2], 3 - 21 µg/ml[3], 75 - 225 µg/ml[4]
Limit of Detection (LOD) 7.57 ng/spot[1]0.16 µg/ml[3]
Limit of Quantification (LOQ) 10 ng/spot[1]0.51 µg/ml[3]
Accuracy (% Recovery) -98 - 102%[2], 99.42 - 101.15%[3]
Precision (%RSD) -< 2%[2][3]
Mobile Phase Methanol: Ethyl Acetate (3:7, v/v)[1]Methanol: Phosphate buffer (pH 3.0) (70:30, v/v)[2]
Stationary Phase HPTLC aluminium plates pre-coated with silica gel 60F-254[1]Inertsil C18 column (4.6 x 150mm, 5µm)[2]
Detection Wavelength 261 nm[1]260 nm[2], 257 nm[3]

Table 2: Performance Characteristics of UV-Visible Spectrophotometric Methods

ParameterUV Spectrophotometry (Method 1)UV Spectrophotometry (Method 2)First Derivative UV Spectrophotometry
Linearity Range 3 - 18 µg/ml[5]4 - 12 µg/ml[6]10 - 50 µg/ml[7]
Limit of Detection (LOD) 0.032 µg/ml[5]--
Limit of Quantification (LOQ) 0.096 µg/ml[5]--
Accuracy (% Recovery) 99.09 – 101.26 %[5]--
Precision (%RSD) < 2%[5]--
Solvent Purified water[5]Methanol[6]Distilled water[7]
Detection Wavelength (λmax) 260 nm[5]254 nm[6]260 nm[7]

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.[1]

  • Standard Solution Preparation: A standard stock solution of this compound is prepared in methanol.

  • Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of the drug is dissolved in methanol, sonicated, and filtered.

  • Chromatography:

    • Stationary Phase: HPTLC aluminium plates pre-coated with silica gel 60F-254.

    • Mobile Phase: A mixture of methanol and ethyl acetate in a 3:7 (v/v) ratio.

    • Application: The standard and sample solutions are applied to the HPTLC plate as bands.

    • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

    • Detection: The developed plate is dried, and the spots are scanned and quantified at 261 nm using a densitometer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC methods offer high sensitivity and specificity for the determination of this compound, both alone and in combination with other drugs.[2][3]

  • Standard and Sample Preparation: Accurately weighed portions of the standard drug or tablet powder are dissolved in a suitable diluent (often the mobile phase itself) to achieve a desired concentration. The solutions are typically sonicated and filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Inertsil C18, 4.6 x 150mm, 5µm) is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 30:70 v/v).

    • Flow Rate: Typically around 0.8 - 1.0 ml/min.

    • Detection: UV detection at the wavelength of maximum absorbance (around 260 nm).

  • Analysis: A fixed volume of the standard and sample solutions is injected into the chromatograph, and the peak areas are measured for quantification.

UV-Visible Spectrophotometry Method

This is a simple and cost-effective method for the estimation of this compound in bulk and pharmaceutical dosage forms.[5]

  • Standard and Sample Preparation: A stock solution is prepared by dissolving a known amount of the drug in a suitable solvent (e.g., purified water or methanol). Working standards are prepared by appropriate dilution of the stock solution. For tablets, the powder is dissolved in the solvent, sonicated, and filtered.

  • Spectrophotometric Analysis:

    • Wavelength Scan: The absorption spectrum of the drug solution is recorded over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Quantification: The absorbance of the standard and sample solutions is measured at the determined λmax. The concentration of the drug in the sample is calculated using a calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis Prep Dissolve in Methanol Application Apply to HPTLC Plate Prep->Application Development Develop Plate Application->Development Drying Dry Plate Development->Drying Scanning Scan at 261 nm Drying->Scanning Quantification Quantify Scanning->Quantification

HPTLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis Prep Dissolve in Diluent Filter Filter (0.45 µm) Prep->Filter Injection Inject into HPLC Filter->Injection Separation Separate on C18 Column Injection->Separation Detection Detect at ~260 nm Separation->Detection Quantification Quantify Peak Area Detection->Quantification

RP-HPLC Method Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis Prep Dissolve in Solvent Scan Scan for λmax Prep->Scan Measure Measure Absorbance at λmax Scan->Measure Quantify Quantify Concentration Measure->Quantify

UV-Vis Spectrophotometry Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Guidelines) cluster_comparison Cross-Validation & Comparison HPTLC HPTLC Linearity Linearity HPTLC->Linearity Accuracy Accuracy HPTLC->Accuracy Precision Precision HPTLC->Precision LOD LOD HPTLC->LOD LOQ LOQ HPTLC->LOQ Specificity Specificity HPTLC->Specificity HPLC RP-HPLC HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ HPLC->Specificity UV UV-Vis UV->Linearity UV->Accuracy UV->Precision UV->LOD UV->LOQ UV->Specificity Compare Compare Performance Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare LOQ->Compare Specificity->Compare

Cross-Validation Logical Flow

References

Head-to-Head Comparison of 2-Tolperisone Hydrochloride and Baclofen in Animal Models: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive head-to-head comparison of 2-Tolperisone Hydrochloride and Baclofen, two centrally acting muscle relaxants, based on available data from animal models. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological profiles, efficacy in various preclinical assays, and the underlying mechanisms of action of these two compounds.

Overview of Mechanisms of Action

This compound and Baclofen achieve their muscle relaxant effects through distinct molecular pathways.

This compound is a centrally acting muscle relaxant that primarily targets voltage-gated sodium and calcium channels.[1][2] Its mechanism involves the inhibition of these channels in the reticular formation of the brainstem and the spinal cord.[1][2] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits the release of excitatory neurotransmitters, thereby dampening polysynaptic reflexes responsible for muscle spasms.[2] Tolperisone is noted for its membrane-stabilizing properties and may also interfere with the function of monoamine neurotransmitters like serotonin and noradrenaline.[2]

Baclofen , in contrast, is a specific agonist of the gamma-aminobutyric acid (GABA) type B (GABAB) receptor.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system. By activating GABAB receptors, baclofen mimics the action of GABA, leading to a cascade of intracellular events that inhibit neurotransmitter release.[3] This is achieved through the inhibition of adenylate cyclase, activation of potassium channels leading to hyperpolarization, and inhibition of voltage-gated calcium channels.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Baclofen.

Tolperisone_Pathway cluster_Neuron Presynaptic Neuron cluster_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Tolperisone 2-Tolperisone Hydrochloride VGSC Voltage-Gated Na+ Channel Tolperisone->VGSC Inhibits VGCC Voltage-Gated Ca2+ Channel Tolperisone->VGCC Inhibits Membrane Presynaptic Membrane Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ Influx Triggers Fusion Glutamate Glutamate Vesicle->Glutamate Release Receptor Glutamate Receptor Glutamate->Receptor Binds ActionPotential Reduced Excitability Receptor->ActionPotential Leads to

Caption: Signaling pathway of this compound.

Baclofen_Pathway cluster_Neuron Presynaptic Neuron cluster_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates Post_K_Channel K+ Channel Baclofen->Post_K_Channel Activates (Postsynaptic) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization K+ Efflux Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Reduced Ca2+ Influx Glutamate Glutamate Vesicle->Glutamate Reduced Release Post_K_Channel->Hyperpolarization K+ Efflux

Caption: Signaling pathway of Baclofen.

Head-to-Head Performance in Animal Models

Direct comparative studies of this compound and Baclofen in animal models are limited. However, a key study by Ono and colleagues (1981) provides valuable insights into their relative muscle relaxant properties in rats and mice.

Muscle Relaxant Activity

The following table summarizes the quantitative data on the muscle relaxant effects of Baclofen and the observed effects of Tolperisone from the study by Ono et al. (1981).

Test Animal Model Baclofen (ED50, mg/kg, p.o.) This compound
Alpha-Rigidity (Sustained)Anemically Decerebrated Rats2.9 (i.d.)Almost Insensitive
Alpha-Rigidity (Phasic)Anemically Decerebrated Rats6.2 (i.d.)Almost Insensitive
Traction TestRats5.6 - 12Not explicitly quantified, but implied to be less effective than baclofen
Rotarod TestMice5.6 - 12Not explicitly quantified, but implied to be less effective than baclofen
Grip Strength TestMice5.6 - 12Not explicitly quantified, but implied to be less effective than baclofen

ED50: Effective dose in 50% of the population. p.o.: oral administration. i.d.: intraduodenal administration.

The data from this study suggests that Baclofen is a more potent muscle relaxant than Tolperisone in these specific animal models of rigidity and in tests of motor coordination and muscle strength in intact animals.[4]

Analgesic and Sedative Effects
  • Analgesic Effects: Both compounds are expected to exhibit analgesic properties. Tolperisone's inhibition of sodium and calcium channels can interfere with nociceptive signaling. Baclofen's activation of GABAB receptors can also modulate pain pathways.

  • Sedative Effects: Baclofen is known to have sedative side effects, which is consistent with its mechanism of action as a GABAB agonist.[3] Tolperisone is often reported to have a lower incidence of sedation compared to other centrally acting muscle relaxants.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rotarod Test

The rotarod test is a standard method to assess motor coordination and balance in rodents.

Rotarod_Workflow Start Start Acclimatization Acclimatize animals to testing room (30-60 min) Start->Acclimatization Drug_Admin Administer 2-Tolperisone HCl, Baclofen, or Vehicle Acclimatization->Drug_Admin Pre_Test_Interval Wait for appropriate pre-test interval Drug_Admin->Pre_Test_Interval Place_On_Rod Place animal on rotating rod (e.g., 4 rpm) Pre_Test_Interval->Place_On_Rod Accelerate_Rod Accelerate rod at a constant rate (e.g., 4-40 rpm over 5 min) Place_On_Rod->Accelerate_Rod Record_Latency Record latency to fall Accelerate_Rod->Record_Latency End End Record_Latency->End

Caption: Experimental workflow for the Rotarod Test.

Protocol:

  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Animals: Mice or rats are commonly used.

  • Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to minimize stress.

  • Training (Optional but Recommended): Animals may be trained on the rotarod for one or more sessions before the test day to establish a baseline performance.

  • Procedure:

    • The animal is placed on the rotating rod at a low, constant speed (e.g., 4 rpm).

    • The rotation of the rod is then accelerated at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is automatically recorded by a sensor.

    • Multiple trials are typically conducted for each animal with an inter-trial interval to prevent fatigue.

  • Data Analysis: The mean latency to fall is calculated for each treatment group and compared using appropriate statistical methods.

Grip Strength Test

The grip strength test measures the maximal muscle force exerted by a rodent's forelimbs or all four limbs.

Grip_Strength_Workflow Start Start Acclimatization Acclimatize animals to testing room (30-60 min) Start->Acclimatization Drug_Admin Administer 2-Tolperisone HCl, Baclofen, or Vehicle Acclimatization->Drug_Admin Pre_Test_Interval Wait for appropriate pre-test interval Drug_Admin->Pre_Test_Interval Position_Animal Position animal to grasp the grid with forelimbs Pre_Test_Interval->Position_Animal Pull_Animal Gently pull the animal horizontally away from the grid at a constant speed Position_Animal->Pull_Animal Record_Force Record the peak force exerted before release Pull_Animal->Record_Force Repeat_Trials Repeat for multiple trials Record_Force->Repeat_Trials Repeat_Trials->Position_Animal Next Trial End End Repeat_Trials->End All Trials Complete

Caption: Experimental workflow for the Grip Strength Test.

Protocol:

  • Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.

  • Animals: Mice or rats.

  • Acclimatization: Animals are habituated to the testing room before the experiment.

  • Procedure:

    • The animal is held by the tail and lowered towards the grid, allowing it to grasp the grid with its forepaws.

    • The animal is then gently pulled backward in a horizontal plane at a constant speed until its grip is broken.

    • The force transducer records the peak force exerted by the animal.

    • The procedure is typically repeated for a set number of trials, and the average or maximum grip strength is recorded.

  • Data Analysis: The mean grip strength is calculated for each treatment group and compared statistically.

Hot Plate Test

The hot plate test is a common method for assessing the analgesic effects of drugs against thermal stimuli.

Hot_Plate_Workflow Start Start Acclimatization Acclimatize animals to testing room (30-60 min) Start->Acclimatization Drug_Admin Administer 2-Tolperisone HCl, Baclofen, or Vehicle Acclimatization->Drug_Admin Pre_Test_Interval Wait for appropriate pre-test interval Drug_Admin->Pre_Test_Interval Place_On_Hot_Plate Place animal on the hot plate (e.g., 55°C) Pre_Test_Interval->Place_On_Hot_Plate Observe_Behavior Observe for nociceptive behaviors (paw licking, jumping) Place_On_Hot_Plate->Observe_Behavior Record_Latency Record latency to the first nociceptive response Observe_Behavior->Record_Latency Cutoff_Time Remove animal at cutoff time if no response (e.g., 30s) Observe_Behavior->Cutoff_Time No Response Record_Latency->Cutoff_Time End End Cutoff_Time->End

Caption: Experimental workflow for the Hot Plate Test.

Protocol:

  • Apparatus: A hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to keep the animal on the plate.

  • Animals: Mice or rats.

  • Acclimatization: Animals are brought to the testing room prior to the experiment.

  • Procedure:

    • The hot plate is maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).

    • The animal is placed on the hot plate, and a timer is started.

    • The latency to the first sign of a nociceptive response (e.g., licking a hind paw, jumping) is recorded.

    • A cutoff time (e.g., 30 seconds) is used to prevent tissue damage. If the animal does not respond within the cutoff time, it is removed from the plate, and the cutoff time is recorded as its latency.

  • Data Analysis: The mean response latency is calculated for each treatment group and compared to the control group.

Summary and Conclusion

Based on the available preclinical data, particularly the study by Ono et al. (1981), Baclofen appears to be a more potent muscle relaxant than this compound in animal models of rigidity and in tests assessing motor coordination and muscle strength.[4] Tolperisone was found to be largely ineffective in the rigidity models tested in that study.[4]

It is important to note the limitations of the available data. The direct comparative study is dated, and more recent head-to-head preclinical comparisons are needed to provide a more comprehensive understanding of the relative efficacy and side effect profiles of these two drugs. Future research should focus on direct comparisons in a wider range of animal models of spasticity and pain, as well as detailed assessments of their sedative and other potential off-target effects.

This guide provides a foundational comparison based on the current scientific literature. Researchers are encouraged to consult the primary research articles for more detailed information and to consider the specific context of their own experimental designs when choosing between these two muscle relaxants.

References

A Comparative Safety Profile of Tolperisone Hydrochloride and Other Centrally Acting Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Tolperisone Hydrochloride against other commonly used centrally acting muscle relaxants, including Tizanidine, Baclofen, and Eperisone. The information is supported by preclinical and clinical experimental data to assist in informed decision-making during drug development and research.

Mechanism of Action Overview

Tolperisone Hydrochloride is a centrally acting muscle relaxant that exerts its effects by blocking voltage-gated sodium and calcium channels at the level of the spinal cord and brainstem.[1][2] This mechanism leads to a decrease in nerve impulse transmission and muscle relaxation.[3][4][5] Unlike some other muscle relaxants, tolperisone is reported to have a lower incidence of sedative effects.

Quantitative Safety Data

The following tables summarize key quantitative safety data for Tolperisone Hydrochloride and its comparators.

Table 1: Acute Toxicity Data

This table presents the median lethal dose (LD50) values from oral administration in rats, a common measure of acute toxicity.

CompoundOral LD50 (rat)Reference(s)
Tolperisone Hydrochloride 1450 mg/kg[2][5][6][7][8]
Tizanidine Hydrochloride 414 mg/kg[1][3][4]
Baclofen 145-300 mg/kg
Eperisone Hydrochloride 1002-1850 mg/kg[9][10]

Higher LD50 values indicate lower acute toxicity.

Table 2: Common Adverse Events from Clinical Trials

This table outlines the incidence of common adverse events reported in clinical trials for each compound. Frequencies can vary based on dosage and patient population.

Adverse EventTolperisone HClTizanidineBaclofenEperisone HCl
Drowsiness/Somnolence Low incidenceHigh (up to 48%)[11]High (10-63%)[12]Low incidence
Dizziness CommonHigh (up to 15%)[12]High (5-15%)[12]Common[13][14]
Dry Mouth Less commonVery commonLess commonLess common
Muscle Weakness Can occurCommon (5-15%)[12]CommonCan occur
Hypotension Can occurCommon[11]Less commonLess common
Gastrointestinal Issues Nausea, abdominal pain[13][14]Constipation, vomitingNauseaNausea, abdominal discomfort[13][14]
Hepatotoxicity Rare, use with caution in hepatic impairmentElevations in liver enzymes (approx. 5% of patients)[11]Minimal hepatic metabolismUse with caution in hepatic impairment

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Principle: The Acute Toxic Class Method involves a stepwise procedure with a limited number of animals to classify a substance's toxicity.[15][16][17][18][19]

  • Animal Model: Typically, rats (one sex, usually female) are used.[16]

  • Procedure:

    • A starting dose is selected from a series of predefined doses (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting concentration.

    • The number of mortalities within a specified timeframe (typically 24-48 hours) determines the next step.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality, a higher dose is used.

    • Observations for signs of toxicity are conducted for at least 14 days.

  • Endpoint: Classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)
  • Principle: This in vitro assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[20][21][22]

  • Procedure:

    • The test compound is applied to agar plates seeded with the bacterial tester strains.

    • The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
  • Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals, typically rodents.[23][24][25][26][27]

  • Procedure:

    • The test substance is administered to the animals (usually mice or rats) via an appropriate route.

    • Bone marrow or peripheral blood is collected at specified time points after treatment (e.g., 24 and 48 hours).[23][25]

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxicity.

hERG Potassium Channel Assay (Patch-Clamp Method)
  • Principle: This in vitro electrophysiology assay is a standard for assessing the potential of a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias. It directly measures the effect of a compound on the human Ether-a-go-go-Related Gene (hERG) potassium channel.[28][29][30][31]

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.[32]

  • Procedure:

    • The whole-cell patch-clamp technique is used to record the electrical currents flowing through the hERG channels in individual cells.

    • A specific voltage protocol is applied to the cell to elicit the hERG current.

    • The baseline current is recorded, and then the test compound is applied at various concentrations.

    • The effect of the compound on the hERG current is measured.

  • Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined. A lower IC50 value indicates a higher potential for cardiotoxicity.

Visualizations

Signaling Pathway and Experimental Workflows

Mechanism of Action of Tolperisone Tolperisone Tolperisone Na_Channel Voltage-gated Sodium Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel Tolperisone->Ca_Channel Blocks Nerve_Impulse Nerve Impulse Transmission Na_Channel->Nerve_Impulse Inhibits Ca_Channel->Nerve_Impulse Muscle_Relaxation Muscle Relaxation Nerve_Impulse->Muscle_Relaxation Leads to General Workflow for In Vitro Safety Assessment cluster_genotoxicity Genotoxicity Assessment cluster_cardiotoxicity Cardiotoxicity Assessment cluster_general_toxicity General Toxicity Ames Ames Test (OECD 471) Data_Analysis Data Analysis and Risk Assessment Ames->Data_Analysis Micronucleus In Vitro Micronucleus Test Micronucleus->Data_Analysis hERG hERG Assay (Patch-Clamp) hERG->Data_Analysis Cytotoxicity Cytotoxicity Assays Cytotoxicity->Data_Analysis Test_Compound Test Compound Test_Compound->Ames Test_Compound->Micronucleus Test_Compound->hERG Test_Compound->Cytotoxicity

References

Independent validation of published research on 2-Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of 2-Tolperisone Hydrochloride: Comparative Efficacy, Safety, and Mechanism of Action

Introduction

This compound is a centrally acting skeletal muscle relaxant utilized for treating muscle spasticity and spasms associated with various neurological and musculoskeletal conditions.[1][2] Unlike many other centrally acting muscle relaxants, tolperisone is reported to have a favorable side-effect profile, with a notably lower incidence of sedation.[2][3][4][5][6] This has led to its widespread use in many European and Asian countries for decades.[1][2][7] This guide provides an independent validation of published research on this compound, offering a comparison with other muscle relaxants and detailing the experimental data and protocols from key studies.

Mechanism of Action

Tolperisone hydrochloride exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system.[1][8][9][10][11] It acts at the spinal cord and brainstem to inhibit abnormal nerve impulses that lead to muscle spasms.[1][10] The key mechanisms of action are:

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability and the release of neurotransmitters from primary afferent terminals.[1][8][10]

  • Membrane-Stabilizing Properties: The chemical structure of tolperisone is similar to lidocaine, and it exhibits membrane-stabilizing effects, further contributing to the reduction of nerve impulse transmission.[2][12]

  • Inhibition of Spinal Reflex Pathways: It inhibits both monosynaptic and polysynaptic reflexes in the spinal cord, which are responsible for coordinating muscle contractions.[8][9][10] This action helps to decrease involuntary muscle activity.

  • Modulation of Neurotransmitter Functions: Tolperisone is also believed to interfere with the function of monoamine neurotransmitters like serotonin and noradrenaline, which play a role in muscle relaxation and pain perception.[10]

A key differentiator of tolperisone is its lack of significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors in the central nervous system, which is thought to be the reason for its low sedative effect.[2][6]

Tolperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Vesicle Neurotransmitter Vesicle Ca_channel Voltage-gated Ca2+ Channel Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Muscle_Contraction Muscle Spasm Receptor->Muscle_Contraction Signal Propagation Tolperisone 2-Tolperisone Hydrochloride Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks

Mechanism of Action of this compound.

Comparative Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in comparison to placebo and other muscle relaxants.

Tolperisone vs. Placebo

A prospective, randomized, double-blind, placebo-controlled trial assessed the efficacy of 300 mg of tolperisone hydrochloride daily for 21 days in 138 patients with painful reflex muscle spasm.[13] While both groups showed improvement, tolperisone was significantly superior to placebo in increasing the pressure pain threshold.[13] Patient-rated overall efficacy also favored tolperisone.[13]

Another phase 2, double-blind, randomized, placebo-controlled study (STAR study) involving 415 subjects with acute muscle spasm of the back evaluated different doses of tolperisone (50, 100, 150, and 200 mg three times daily) for 14 days.[4][14] The primary endpoint was the change in the numeric rating scale (NRS) score for pain "right now" on day 14. The 200 mg TID dose showed the greatest numerical difference and statistical significance in pain reduction compared to placebo (p=0.0040).[3][4][14]

Study Comparator Indication Primary Endpoint Result p-value
Pratzel et al. (1996)[13]PlaceboPainful reflex muscle spasmChange in pressure pain thresholdTolperisone > Placebo0.03
STAR Study (Phase 2)[4][14]PlaceboAcute muscle spasm of the backChange in NRS pain score (Day 14)Tolperisone (200mg TID) > Placebo0.0040
Tolperisone vs. Other Muscle Relaxants

Thiocolchicoside: A clinical study comparing tolperisone and thiocolchicoside in patients with acute low back pain and spinal muscle spasticity found that tolperisone led to a significantly greater improvement in the Lasegue's maneuver score on both day 3 (p=0.017) and day 7 (p=0.0001).[2] The reduction in pain on movement was also significantly greater with tolperisone on day 3 (p=0.003) and day 7 (p=0.0001).[2]

Parameter Tolperisone Improvement (%) Thiocolchicoside Improvement (%) p-value (Day 3) p-value (Day 7)
Lasegue's Manoeuvre Score36.74 (Day 3), 67.24 (Day 7)26.43 (Day 3), 53.38 (Day 7)0.0170.0001
Pain on Movement Score--0.0030.0001

Tizanidine: In a comparative study with tizanidine for acute low back pain with muscle spasm, tolperisone was found to have comparable efficacy in improving most clinical symptoms.[15] There was no statistically significant difference between the two groups in the reduction of the Roland Morris low back pain and disability questionnaire score, tenderness, or stiffness.[15] However, a statistically significant difference was observed in favor of tolperisone for improvement in pain on movement and kinesalgia (p<0.05).[15]

Parameter Tolperisone Group (Day 14 Improvement) Tizanidine Group (Day 14 Improvement) Between-group p-value
Roland Morris Questionnaire Score84.46% reduction81.95% reduction>0.05
Tenderness81.06% improvement73.42% improvement>0.05
Stiffness81.63% improvement80.55% improvement>0.05
Pain on Movement--<0.05

Cyclobenzaprine: A 3-way, randomized, blinded, crossover study in 31 healthy volunteers compared the effects of tolperisone (150 mg TID), cyclobenzaprine (10 mg TID), and placebo on driving simulation and cognitive function.[16] For the primary endpoint of Standard Deviation of Lateral Position (SDLP) during a 100-km driving simulation, tolperisone was not different from placebo, whereas cyclobenzaprine showed significant impairment (p=<0.001).[16]

Safety and Tolerability

A key advantage of this compound highlighted in multiple studies is its favorable safety and tolerability profile, particularly the low incidence of central nervous system side effects like sedation and dizziness.[2][3][4][5]

In the STAR study, the rate of somnolence in tolperisone-treated subjects (1.2%) was comparable to that in the placebo group (2.6%).[4] The most frequent adverse events with tolperisone were headache (7.1%) and diarrhea (2.4%), compared to 3.8% and 0% in the placebo group, respectively.[4]

In the comparative study with thiocolchicoside, adverse events were less frequent with tolperisone.[2] Similarly, when compared to other centrally acting muscle relaxants, tolperisone has been associated with fewer CNS side effects.[3]

Experimental Protocols

STAR Study (Phase 2, Dose-Ranging)
  • Objective: To assess the safety and efficacy of different doses of tolperisone versus placebo in subjects with acute muscle spasm of the back.[4][14]

  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.[4][7][14]

  • Participants: Approximately 415 male and female subjects experiencing back pain due to or associated with muscle spasm.[4][7]

  • Intervention: Subjects were randomized to receive either tolperisone (50, 100, 150, or 200 mg) or a matching placebo administered three times a day (TID) for 14 days.[4][7][14]

  • Primary Efficacy Endpoint: Subject-rated pain "right now" using a numeric rating scale (NRS) on day 14.[4][14]

  • Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[7]

Experimental_Workflow_STAR_Study cluster_treatment 14-Day Treatment Period Screening Screening & Informed Consent Baseline Baseline Assessment (Day 1) - NRS Pain Score Screening->Baseline Randomization Randomization (1:1:1:1:1) Baseline->Randomization Tolperisone_50 Tolperisone 50mg TID Randomization->Tolperisone_50 Group 1 Tolperisone_100 Tolperisone 100mg TID Randomization->Tolperisone_100 Group 2 Tolperisone_150 Tolperisone 150mg TID Randomization->Tolperisone_150 Group 3 Tolperisone_200 Tolperisone 200mg TID Randomization->Tolperisone_200 Group 4 Placebo Placebo TID Randomization->Placebo Group 5 Day14_Assessment Day 14 Assessment - Primary Endpoint (NRS Pain Score) - Safety Monitoring Tolperisone_50->Day14_Assessment Tolperisone_100->Day14_Assessment Tolperisone_150->Day14_Assessment Tolperisone_200->Day14_Assessment Placebo->Day14_Assessment Follow_up Follow-up Visit (Day 28) Day14_Assessment->Follow_up

Generalized Experimental Workflow for the STAR Study.
Comparative Study: Tolperisone vs. Thiocolchicoside

  • Objective: To compare the efficacy and tolerability of tolperisone and thiocolchicoside in patients with acute low back pain and spinal muscle spasticity.[2]

  • Study Design: A prospective, randomized, comparative clinical study.

  • Participants: Patients with acute low back pain and muscle spasm.

  • Intervention: Patients received either tolperisone or thiocolchicoside for a specified duration.

  • Efficacy Parameters:

    • Lasegue's maneuver score

    • Finger-to-floor distance (FFD)

    • Schober's test

    • Pain score at rest and on movement.[2]

  • Follow-up: Assessments were conducted on day 3 and day 7.[2]

Conclusion

Independent validation of published research indicates that this compound is an effective and well-tolerated centrally acting muscle relaxant. Its unique mechanism of action, which does not significantly impact major neurotransmitter systems associated with sedation, provides a distinct advantage over other muscle relaxants. Comparative studies have demonstrated its superiority or non-inferiority to placebo, thiocolchicoside, and tizanidine in relieving muscle spasm and associated pain. Furthermore, its favorable safety profile, particularly the low incidence of somnolence, makes it a valuable therapeutic option for patients who need to maintain normal daily activities. Future phase 3 trials will further elucidate its role in the management of acute muscle spasms.

References

Comparative Analysis of the Sedative Effects of Tolperisone Isomers: A Review of Available Data and Proposed Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative effects of Tolperisone isomers. While direct comparative studies on the individual isomers are not extensively available in peer-reviewed literature, this document synthesizes the existing knowledge on racemic Tolperisone's sedative profile and presents detailed experimental protocols to facilitate future research in this area.

Tolperisone, a centrally acting muscle relaxant, is clinically available as a racemic mixture of its dextrorotatory (+) and levorotatory (-) isomers.[1] The (+) isomer is primarily responsible for the skeletal muscle relaxant effects, while the (-) isomer is associated with the relaxation of vascular and bronchial smooth muscle.[1] A key clinical advantage of Tolperisone is its minimal sedative effect compared to other centrally acting muscle relaxants, which do not typically cause drowsiness, weakness, or cognitive impairment.[1]

Sedative Effects of Racemic Tolperisone: Summary of Clinical Findings

Clinical studies on the racemic mixture of Tolperisone consistently demonstrate a lack of significant sedative effects compared to placebo and other muscle relaxants like cyclobenzaprine.

Study DesignComparatorKey Findings on SedationReference
Randomized, double-blind, placebo-controlledPlaceboNo sedative effects were observed at single and repeated doses of 50 mg and 150 mg of Tolperisone hydrochloride in healthy young adults. The psychomotoric test battery revealed no impairment in reaction times.[2][3]
3-way, randomized, blinded, crossover studyPlacebo, CyclobenzaprineTolperisone (150 mg TID) had no impact on driving simulation performance, self-reported sleepiness (Karolinska Sleepiness Scale), or cognition (Digit Symbol Coding) compared to placebo. In contrast, cyclobenzaprine significantly impaired driving performance.[4][5]
Phase III, multicenter, randomized, double-blind, placebo-controlledPlaceboSomnolence was reported in a small percentage of subjects taking Tolperisone (0-3.4% across different doses) compared to 2.6% in the placebo group. All instances of somnolence were mild to moderate and did not lead to discontinuation of the study.[6]

Proposed Experimental Protocols for Comparative Isomer Analysis

To definitively assess the sedative properties of individual Tolperisone isomers, the following preclinical and clinical experimental protocols are proposed.

1. Rotarod Performance Test

This test is a reliable method for evaluating motor coordination, balance, and the potential sedative effects of a substance in rodents.[7]

  • Objective: To compare the effects of d-Tolperisone, l-Tolperisone, and racemic Tolperisone on motor coordination and balance in mice or rats.

  • Animals: Male and female Swiss mice or Wistar rats.

  • Apparatus: An automated rotarod apparatus with adjustable rotation speed.[8]

  • Procedure:

    • Acclimation: For three consecutive days, mice are trained on the rotarod at a constant speed (e.g., 5 RPM) for 60 seconds to establish a baseline performance.[9]

    • Drug Administration: Animals are randomly assigned to groups and administered either vehicle (control), d-Tolperisone, l-Tolperisone, or racemic Tolperisone at various doses via oral gavage or intraperitoneal injection.

    • Testing: At the time of expected peak plasma concentration, each animal is placed on the rotarod, which is set to accelerate from a starting speed (e.g., 4 RPM) to a maximum speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).

    • Data Collection: The latency to fall from the rod is recorded for each animal. The test is repeated for a total of three trials with an inter-trial interval of at least 15 minutes.

  • Endpoint Analysis: A significant decrease in the latency to fall in a drug-treated group compared to the vehicle control group would indicate impaired motor coordination and potential sedative effects.

2. Spontaneous Locomotor Activity Test

This test measures the general activity level of an animal and can be used to detect sedative or stimulant effects of a drug.

  • Objective: To assess the impact of d-Tolperisone, l-Tolperisone, and racemic Tolperisone on spontaneous movement in an open field.

  • Animals: Male and female Swiss mice or Wistar rats.

  • Apparatus: An open field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.

    • Drug Administration: Animals are administered the test compounds or vehicle as described in the rotarod protocol.

    • Testing: At the expected time of peak effect, each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 15-30 minutes).

    • Data Collection: The total distance traveled, number of horizontal and vertical movements (rearing), and time spent in the center versus the periphery of the arena are recorded.

  • Endpoint Analysis: A significant reduction in locomotor activity in a drug-treated group compared to the vehicle control would suggest a sedative effect.

Driving Simulation Study

A driving simulation study is a sensitive and ethical method to evaluate the potential for a drug to impair cognitive and psychomotor functions necessary for driving.[10]

  • Objective: To compare the effects of d-Tolperisone, l-Tolperisone, and racemic Tolperisone on driving performance, sleepiness, and cognitive function in healthy volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-way crossover study.

  • Participants: Healthy adult volunteers.

  • Procedure:

    • Treatment Arms: Participants would receive single or multiple doses of d-Tolperisone, l-Tolperisone, racemic Tolperisone, placebo, and a positive control (a known sedating drug).

    • Driving Simulation: At specified time points after drug administration (e.g., at Tmax), participants would undergo a standardized driving simulation test (e.g., 60-minute, 100 km drive).

    • Primary Endpoint: Standard Deviation of Lateral Position (SDLP), a measure of weaving.

    • Secondary Endpoints:

      • Cognitive function tests (e.g., Digit Symbol Substitution Test).

      • Subjective measures of sleepiness (e.g., Karolinska Sleepiness Scale).

      • Other driving parameters (e.g., speed deviation, reaction time).

  • Endpoint Analysis: A significant increase in SDLP and impairment in other secondary measures for a drug-treated group compared to placebo would indicate a sedative and performance-impairing effect.

Visualizations

Tolperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization opens Vesicle Vesicle with Neurotransmitters (e.g., Glutamate) Ca_channel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Leads to Tolperisone Tolperisone Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks

Caption: Mechanism of action of Tolperisone at the synapse.

Preclinical_Workflow cluster_setup Study Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Selection Select Animals (Mice or Rats) Acclimation Acclimate Animals to Facility Animal_Selection->Acclimation Baseline_Training Baseline Training (Rotarod) Acclimation->Baseline_Training Randomization Randomize into Treatment Groups Baseline_Training->Randomization Drug_Admin Administer Compounds (Vehicle, d-Tolperisone, l-Tolperisone, Racemic) Randomization->Drug_Admin Behavioral_Testing Behavioral Testing (Rotarod & Locomotor Activity) Drug_Admin->Behavioral_Testing Data_Collection Collect Data (Latency to Fall, Distance Traveled) Behavioral_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions on Sedative Effects Stats->Conclusion

Caption: Workflow for preclinical assessment of sedative effects.

References

Statistical analysis for comparing the efficacy of muscle relaxants in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of commonly used skeletal muscle relaxants. The following sections detail the quantitative efficacy of these agents, the experimental protocols used to derive these measures, and the underlying signaling pathways mediating their effects. All data is presented to facilitate objective comparison and support informed decisions in drug development and research.

Comparative Efficacy of Skeletal Muscle Relaxants

The efficacy of muscle relaxants is often evaluated in preclinical studies by determining the dose required to produce a therapeutic effect in 50% of the population (ED50). The following table summarizes the ED50 values for diazepam and tizanidine in mice, as determined by various motor coordination tests.

Muscle RelaxantTestAnimal ModelED50 (mg/kg)Route of Administration
Diazepam Anticonvulsant (Pentetrazol-induced)Mouse0.10 - 0.24[1]Intravenous
RotarodMouse~5 (effective dose)[2]Oral
Tizanidine Straub Tail InhibitionMouse1.2[3]Oral
Hind Limb Extensor ReflexRabbit0.02[3]Intravenous

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of skeletal muscle relaxants in preclinical studies.

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[4][5][6][7][8][9][10]

Objective: To evaluate the effect of a muscle relaxant on motor coordination by measuring the time an animal can remain on a rotating rod.

Apparatus: A rotating rod, typically with a non-slippery surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 15-30 minutes before the experiment.[4][5]

  • Training (Optional but Recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for a set period (e.g., 60 seconds) for one or more trials to familiarize them with the apparatus.[6][9]

  • Baseline Measurement: Record the latency to fall for each animal before drug administration. Animals that cannot remain on the rod for a predetermined minimum time may be excluded.

  • Drug Administration: Administer the muscle relaxant or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animals back on the rotarod.[7][10][11]

    • For an accelerating rotarod, the speed gradually increases (e.g., from 4 to 40 RPM over 300 seconds).[4][5]

    • For a fixed-speed rotarod, the rod rotates at a constant speed (e.g., 20 RPM).[7]

  • Data Collection: Record the latency to fall from the rod for each animal. A trial may be ended if the animal falls, makes a complete passive rotation while clinging to the rod, or reaches a maximum trial time.[4]

  • Analysis: Compare the latency to fall between the drug-treated and control groups. A shorter latency to fall in the treated group indicates muscle relaxation.

Inclined Plane Test

The inclined plane test assesses muscle strength and the ability of an animal to maintain its position on an angled surface.[12][13][14][15]

Objective: To determine the muscle relaxant activity of a compound by measuring the maximum angle at which an animal can remain on an inclined plane without sliding down.

Apparatus: A flat surface, often made of glass or with a grooved rubber surface, that can be inclined at various angles.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer the muscle relaxant or vehicle control.

  • Testing: At specified time intervals after drug administration (e.g., 15-30 minutes), place the animal at the top of the inclined plane, which is set at a specific angle (e.g., 30° or 65°).[12][13][14]

  • Observation: Observe the animal for a set period (e.g., 5 or 30 seconds) to see if it can maintain its position without sliding off.[12][14][15]

  • Data Collection: The test can be performed by either recording the ability to stay on a fixed-angle plane or by gradually increasing the angle of the plane and recording the maximum angle at which the animal can maintain its position for the specified time.[15]

  • Analysis: A decreased ability to remain on the inclined plane (i.e., sliding off at a lower angle or inability to stay on a fixed-angle plane) in the drug-treated group compared to the control group indicates muscle relaxation.

Grip Strength Test

The grip strength test measures the maximal muscle strength of an animal's forelimbs or all limbs.[16][17][18][19][20][21][22][23]

Objective: To quantify the effect of a muscle relaxant on muscle strength by measuring the peak force an animal exerts when gripping a bar or grid.[20]

Apparatus: A grip strength meter consisting of a wire grid or bar connected to a force transducer.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room.

  • Drug Administration: Administer the muscle relaxant or vehicle control.

  • Testing:

    • Hold the mouse by the base of its tail.

    • Lower the animal towards the grip bar or grid, allowing it to grasp the apparatus with its forepaws (for forelimb strength) or all four paws.[17][19]

    • Gently and steadily pull the animal away from the meter in a horizontal direction until its grip is broken.[19]

  • Data Collection: The force transducer records the peak force exerted by the animal in grams or newtons.

  • Trials: Perform multiple trials (e.g., 3-5) for each animal with a short rest period between trials.[17][18][20]

  • Analysis: Compare the average or maximal grip strength between the drug-treated and control groups. A decrease in grip strength in the treated group is indicative of muscle relaxation.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of skeletal muscle relaxants are mediated through various signaling pathways in the central nervous system. The following diagrams illustrate the key pathways for three major classes of muscle relaxants.

Diazepam (Benzodiazepine) - GABA-A Receptor Pathway

Diazepam and other benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in neuronal inhibition and muscle relaxation.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_channel Chloride Channel Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_in Cl- Influx GABA_A_Receptor->Cl_in Opens Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Muscle_Relaxation Muscle_Relaxation Neuronal_Inhibition->Muscle_Relaxation

Caption: GABA-A receptor signaling pathway modulated by Diazepam.

Baclofen - GABA-B Receptor Pathway

Baclofen is an agonist at GABA-B receptors, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a decrease in neuronal excitability.

GABAB_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effectors Effector Proteins GABA GABA GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor Binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP_decrease cAMP_decrease Adenylyl_Cyclase->cAMP_decrease Decreases cAMP Ca_Channel Ca2+ Channel Neurotransmitter_Release_decrease Neurotransmitter_Release_decrease Ca_Channel->Neurotransmitter_Release_decrease Decreases Neurotransmitter Release K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Baclofen Baclofen Baclofen->GABA_B_Receptor Agonist G_Protein->Adenylyl_Cyclase Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Neuronal_Inhibition Neuronal_Inhibition cAMP_decrease->Neuronal_Inhibition Neurotransmitter_Release_decrease->Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Muscle_Relaxation Muscle_Relaxation Neuronal_Inhibition->Muscle_Relaxation

Caption: GABA-B receptor signaling pathway activated by Baclofen.

Tizanidine - Alpha-2 Adrenergic Receptor Pathway

Tizanidine is a centrally acting alpha-2 adrenergic receptor agonist. By stimulating these receptors, it inhibits the release of excitatory amino acids in the spinal cord, leading to reduced motor neuron excitability and muscle relaxation.

Alpha2_Pathway cluster_presynaptic Presynaptic Neuron cluster_effectors Effector Proteins cluster_postsynaptic Postsynaptic Neuron Alpha2_Receptor Alpha-2 Adrenergic Receptor G_Protein Gi Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP_decrease cAMP_decrease Adenylyl_Cyclase->cAMP_decrease Decreases cAMP Ca_Channel Ca2+ Channel Excitatory_AA_Release Excitatory Amino Acid Release (e.g., Glutamate) Ca_Channel->Excitatory_AA_Release Inhibits Reduced_Excitability Reduced_Excitability Excitatory_AA_Release->Reduced_Excitability Tizanidine Tizanidine Tizanidine->Alpha2_Receptor Agonist G_Protein->Adenylyl_Cyclase Inhibits G_Protein->Ca_Channel Inhibits cAMP_decrease->Reduced_Excitability Muscle_Relaxation Muscle_Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Alpha-2 adrenergic receptor signaling pathway activated by Tizanidine.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel muscle relaxant.

Experimental_Workflow cluster_screening Initial Screening cluster_in_vivo In Vivo Efficacy Testing cluster_analysis Data Analysis and Interpretation cluster_decision Decision Making A Compound Synthesis and Selection B In Vitro Receptor Binding Assays A->B C Acute Toxicity (Dose Range Finding) B->C D Rotarod Test C->D E Inclined Plane Test C->E F Grip Strength Test C->F G Determine ED50 D->G E->G F->G H Assess Onset and Duration of Action G->H I Compare to Standard Drugs H->I J Lead Candidate Selection I->J

Caption: A typical experimental workflow for preclinical muscle relaxant evaluation.

References

Safety Operating Guide

Proper Disposal of 2-Tolperisone Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Tolperisone Hydrochloride, a centrally acting muscle relaxant. Adherence to these protocols is vital for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and prevent the spread of the powder. For small spills, gently cover the material with an absorbent, inert material, such as sand or vermiculite, and collect it into a sealed container for disposal. Large spills should be handled by trained hazardous waste personnel.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

Data PointValueSpecies
Oral LD50 1450 mg/kg[1]Rat
358 mg/kgMouse
Degradation (Acidic) 2.4%-
Degradation (Alkaline) 4.77%-
Degradation (Oxidative) 1.6%-
Degradation (Thermal) 1.8%-
Aquatic Toxicity Harmful to aquatic life[2]-

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on the quantity and nature of the waste. The following decision-making workflow and detailed protocols will guide the user to the appropriate disposal method.

DisposalWorkflow start Start: Have 2-Tolperisone Hydrochloride waste decision1 Is the waste contaminated with other hazardous materials? start->decision1 proc1 Segregate waste streams. Follow disposal protocol for the most hazardous component. decision1->proc1 Yes decision2 Is it a small quantity (e.g., residual amounts in empty containers)? decision1->decision2 No end End of Disposal Process proc1->end proc2 Rinse container three times with a suitable solvent (e.g., ethanol). Collect rinsate for disposal as chemical waste. decision2->proc2 Yes decision3 Is it a large quantity of uncontaminated solid waste? decision2->decision3 No proc3 Dispose of the rinsed container as non-hazardous waste. proc2->proc3 proc3->end proc4 Package in a labeled, sealed container. Arrange for disposal by a licensed hazardous waste contractor. decision3->proc4 Yes proc5 For laboratory-scale neutralization (for aqueous solutions): Follow detailed neutralization protocol. decision3->proc5 Aqueous Solution proc4->end proc5->end

Disposal Decision Workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Disposal of Small Quantities (Empty Containers)

  • Triple Rinse: Rinse the empty container that held this compound three times with a suitable solvent, such as ethanol or methanol. This ensures the removal of any residual chemical.

  • Collect Rinsate: The solvent used for rinsing is now considered chemical waste. Collect all rinsate in a clearly labeled, sealed waste container designated for flammable liquids.

  • Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Puncture or otherwise render the container unusable to prevent reuse.

  • Documentation: Record the rinsing and disposal in the laboratory's waste management log.

Protocol 2: Disposal of Bulk Quantities (Solid Waste)

  • Packaging: Place the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. This compound is known to be unstable in the presence of light, high temperatures, and hydroxide ions, so storage conditions should reflect this.

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Do not attempt to dispose of bulk solid waste via drains or as regular trash.[3]

  • Record Keeping: Maintain a detailed record of the waste, including the amount and date of disposal, in accordance with regulatory requirements.

Protocol 3: Laboratory-Scale Neutralization of Aqueous Solutions

For dilute aqueous solutions of this compound, chemical neutralization can be a viable disposal option. This procedure should only be performed by trained personnel in a fume hood.

  • Dilution: Further dilute the aqueous solution of this compound with water to a concentration of less than 1% (w/v).

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (5% solution), to the diluted this compound solution while stirring continuously. The hydrochloride salt will be neutralized.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can typically be discharged to the sanitary sewer system with copious amounts of water, in accordance with local regulations. Confirm this disposal method is permitted by your institution's EHS department.

  • Documentation: Record the neutralization process, including the initial and final pH and the volume disposed of, in the laboratory's waste log.

Disclaimer: These procedures are intended as a guide and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.